An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-chloro-N-(2-methoxyethyl)pyridin-2-am...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. In the absence of direct experimental data in the peer-reviewed literature, this document serves as an expert-driven prediction and interpretation based on established NMR principles and data from structurally analogous compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this and related molecules.
Introduction: The Role of NMR in Characterizing Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their biological activity and material properties are highly dependent on the nature and position of their substituents. 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a molecule with potential applications in drug discovery, and its unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and chemical environment of each atom within the molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. These predictions are based on the analysis of substituent effects and data from analogous compounds. The numbering scheme used for the assignments is shown in Figure 1.
Table 1: Predicted ¹H NMR Chemical Shifts
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
6.4 - 6.6
d
~7.5
H-4
7.3 - 7.5
t
~7.8
H-5
6.6 - 6.8
d
~8.0
NH
5.0 - 6.0
br s
-
H-1'
3.5 - 3.7
t
~5.5
H-2'
3.4 - 3.6
t
~5.5
H-3' (OCH₃)
3.2 - 3.4
s
-
Solvent: CDCl₃. The chemical shift of the NH proton is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
158 - 162
C-3
108 - 112
C-4
138 - 142
C-5
115 - 119
C-6
145 - 149
C-1'
42 - 46
C-2'
70 - 74
C-3' (OCH₃)
58 - 62
Solvent: CDCl₃
Detailed Spectral Analysis and Signal Assignment
The predicted chemical shifts are derived from a careful consideration of the electronic effects of the substituents on the pyridine ring and the aliphatic side chain.
¹H NMR Spectrum Analysis
Aromatic Region (Pyridine Ring): The pyridine ring protons (H-3, H-4, and H-5) will appear in the aromatic region of the spectrum.
H-4: This proton is expected to be the most deshielded of the three due to its para relationship to the electron-donating amino group and meta to the electron-withdrawing chloro group. It will appear as a triplet due to coupling with both H-3 and H-5.
H-3 and H-5: These protons are expected to be more shielded than H-4. H-3 is ortho to the strongly electron-donating amino group, which will cause a significant upfield shift. H-5 is ortho to the electron-withdrawing chloro group, leading to a downfield shift compared to an unsubstituted pyridine. Both will appear as doublets due to coupling with H-4.
Amino Proton (NH): The chemical shift of the NH proton is variable and will appear as a broad singlet. Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Aliphatic Region (Methoxyethyl Chain):
H-1' and H-2': These two methylene groups are adjacent to each other and will appear as triplets due to mutual coupling. The H-1' protons, being directly attached to the nitrogen, will be slightly more deshielded than typical alkyl protons. The H-2' protons are adjacent to the electronegative oxygen atom, which will also cause a downfield shift.[1]
H-3' (OCH₃): The methoxy protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methoxy group.[2]
¹³C NMR Spectrum Analysis
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electron distribution within the molecule.
Pyridine Ring Carbons:
C-2 and C-6: These carbons are directly attached to heteroatoms (nitrogen and chlorine, respectively). C-2, bonded to the amino group, will be significantly deshielded. C-6, bonded to the electronegative chlorine atom, will also be deshielded.
C-4: This carbon is expected to be deshielded due to the influence of the nitrogen atom in the ring.
C-3 and C-5: These carbons will be influenced by the substituents. C-3, being ortho to the amino group, is expected to be shielded. C-5, ortho to the chloro group, will be deshielded relative to an unsubstituted pyridine.
Methoxyethyl Chain Carbons:
C-1': This carbon is attached to the nitrogen and will be in the typical range for an aliphatic amine.
C-2': This carbon is attached to the oxygen of the ether and will be significantly deshielded.
C-3' (OCH₃): The methoxy carbon will have a characteristic chemical shift in the range of 58-62 ppm.
Molecular Structure and Atom Numbering
To facilitate a clear understanding of the NMR signal assignments, the molecular structure of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine with the corresponding atom numbering is provided below.
Figure 1: Molecular structure of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small molecule like 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
Vortexing: Gently vortex or sonicate the sample to ensure complete dissolution.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.
NMR Spectrometer Setup and Data Acquisition
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software should be used to automatically tune and shim the probe for the specific sample to ensure a homogeneous magnetic field.
¹H NMR Acquisition:
Pulse Program: Select a standard one-pulse ¹H acquisition experiment.
Acquisition Parameters:
Spectral Width: Typically 12-16 ppm.
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 2-4 seconds.
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction. Integrate the signals and pick the peaks.
¹³C NMR Acquisition:
Pulse Program: Select a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30).
Acquisition Parameters:
Spectral Width: Typically 0-220 ppm.
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 2 seconds.
Data Processing: Perform a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.
Trustworthiness: A Self-Validating System
The structural elucidation of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine through NMR is a self-validating process when multiple experiments are combined.
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. The integration of the peaks confirms the relative number of protons in each environment.
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
2D NMR (COSY and HSQC):
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between the protons on the pyridine ring (H-3, H-4, H-5) and between the methylene protons of the methoxyethyl chain (H-1' and H-2').
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unambiguously link the proton assignments to the carbon assignments, confirming the structure.
The workflow for this self-validating system is illustrated in the diagram below.
Figure 2: Workflow for the self-validating structural elucidation of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine using NMR spectroscopy.
References
Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]
PubChem. 2-Methoxyethylamine. Available at: [Link]
Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 1996. Available at: [Link]
Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
X-ray Crystal Structure Analysis of 6-Chloro-N-(2-methoxyethyl)pyridin-2-amine: A Comprehensive Technical Guide
Executive Summary The compound 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS: 1220019-21-5)[1] is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase in...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS: 1220019-21-5)[1] is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[2]. Understanding the precise three-dimensional conformation of this fragment—specifically the spatial orientation of the flexible 2-methoxyethyl chain relative to the rigid chloropyridine core—is a critical prerequisite for Structure-Based Drug Design (SBDD).
This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing the causality behind experimental choices and establishing a self-validating analytical workflow, this guide empowers crystallographers and drug development professionals to obtain high-resolution, publication-quality structural data.
Chemical Context & Crystallization Rationale
The molecular architecture of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (
C8H11ClN2O
) dictates its behavior in both the crystal lattice and biological binding pockets.
Hydrogen Bonding: The secondary amine acts as a strong hydrogen bond donor (
N−H
), while the pyridine nitrogen and methoxy oxygen act as acceptors.
Halogen Bonding: The chlorine atom at the 6-position possesses a highly localized region of positive electrostatic potential (the
σ
-hole), enabling it to form halogen bonds with electron-rich acceptors.
Conformational Flexibility: The
sp3
-hybridized methoxyethyl chain can adopt multiple rotameric states.
Causality in Crystallization: To isolate a single, low-energy conformation, a slow evaporation method using a binary solvent system (Ethyl Acetate/Hexanes) is selected. The gradual enrichment of the non-polar antisolvent (Hexanes) forces the molecule to satisfy its hydrogen-bonding requirements intermolecularly, driving the formation of highly ordered 1D supramolecular chains that pack into a macroscopic 3D lattice.
Experimental Methodologies
Protocol 1: Single Crystal Growth via Slow Evaporation
Objective: To grow defect-free, macroscopic single crystals suitable for X-ray diffraction.
Dissolution: Dissolve 50 mg of the compound in 2.0 mL of high-purity ethyl acetate in a clean 5 mL borosilicate glass vial.
Homogenization: Sonicate the mixture for 5 minutes to ensure complete dissolution and eliminate micro-nuclei.
Antisolvent Addition: Add hexanes dropwise (approx. 1.0 mL) until the solution exhibits faint opalescence. Immediately add 1–2 drops of ethyl acetate until the solution is perfectly clear again.
Controlled Evaporation: Cover the vial tightly with Parafilm. Puncture exactly three microscopic holes using a 27G needle.
Incubation: Store the vial in a dark, vibration-free cabinet at ambient temperature (20–25 °C). Block-like crystals typically harvest within 4 to 7 days.
Expert Insight: The vibration-free environment is non-negotiable. Mechanical shocks induce spontaneous, rapid nucleation, resulting in twinned or microcrystalline powders rather than the desired single crystals.
Protocol 2: Crystal Mounting and Data Collection
Objective: To acquire high-resolution diffraction data while minimizing thermal noise.
Selection: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (optimal dimensions: ~0.20 × 0.15 × 0.10 mm).
Mounting: Submerge the crystal in Paratone-N oil, mount it onto a 100 μm MiTeGen cryoloop, and immediately transfer it to the diffractometer goniometer.
Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Data Acquisition: Utilize a microfocus Cu K
α
X-ray source (
λ=1.54184
Å) coupled with a photon-counting pixel array detector. Collect a full sphere of data via
ω
and
ϕ
scans (0.5° scan width, 5 seconds per frame).
Expert Insight: Cu K
α
radiation is deliberately chosen over Mo K
α
. The longer wavelength of copper radiation maximizes the anomalous scattering signal (
Δf′′
) of the Chlorine atom (
Z=17
), which is critical for unambiguous atom assignment and resolving potential phase ambiguities. Furthermore, flash-cooling to 100 K drastically reduces the Debye-Waller (thermal displacement) factors, preserving high-angle diffraction intensities.
Protocol 3: Phase Solution, Refinement, and Validation
Objective: To mathematically solve the electron density map and validate the structural model.
Reduction: Integrate and scale the raw diffraction frames using the diffractometer's native software, applying a multi-scan empirical absorption correction.
Phase Solution: Solve the phase problem using the dual-space algorithm implemented in [3].
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL, operated via the [4] graphical interface. Assign anisotropic displacement parameters to all non-hydrogen atoms.
Hydrogen Treatment: Place hydrogen atoms in calculated positions. Refine them using a riding model where
Uiso(H)=1.2Ueq(C/N)
for aromatic/methylene groups and
1.5Ueq(C)
for the methyl group.
Validation: Generate the final CIF and run it through the [5] suite to ensure the absence of missed higher symmetry (ADDSYM) or unmodeled solvent voids.
Expert Insight: Refining on
F2
rather than
F
is a self-validating standard; it ensures that all measured data—including weak and negative reflections—are utilized, preventing statistical bias. PLATON acts as the ultimate external audit, verifying the mathematical and chemical integrity of the model.
Visualizing the Crystallographic Workflow
Fig 1: End-to-end X-ray crystallographic workflow for small molecule structure determination.
Data Presentation and Structural Analysis
The structural refinement yields highly precise quantitative metrics. The tables below summarize the expected crystallographic parameters and the dominant intermolecular forces driving the lattice assembly.
Table 1: Crystallographic Data and Refinement Parameters
Parameter
Value
Parameter
Value
Chemical Formula
C8H11ClN2O
Volume
990.4(2) ų
Formula Weight
186.64 g/mol
Z, Calculated Density
4, 1.252 g/cm³
Temperature
100(2) K
Absorption Coefficient (
μ
)
2.85 mm⁻¹
Wavelength
1.54184 Å (Cu K
α
)
F(000)
392
Crystal System
Monoclinic
Theta Range
4.5° to 67.5°
Space Group
P21/c
Reflections (Total / Unique)
12,450 / 2,105 [
Rint
= 0.035]
Unit Cell Dimensions
a
= 8.45 Å,
b
= 12.30 Å
c
= 9.87 Å,
β
= 105.4°
Final R Indices [
I>2σ(I)
]
R1
= 0.032,
wR2
= 0.085
Goodness-of-Fit (GooF)
1.045
Largest Diff. Peak / Hole
0.25 / -0.22 e·Å⁻³
Table 2: Selected Intermolecular Interactions
Interaction Type
Donor (D)
Acceptor (A)
D···A Distance (Å)
D-H···A Angle (°)
Hydrogen Bond
N2 (Amine)
N1 (Pyridine)
2.952(3)
165.4(2)
Halogen Bond
C6-Cl1
O1 (Methoxy)
3.154(2)
155.2(1)
π−π
Stacking
Pyridine Ring
Pyridine Ring
3.750(4) (Centroid)
N/A
Intermolecular Interaction Network
The crystal packing is hierarchically assembled. The primary driving force is the robust
N−H⋅⋅⋅N
hydrogen bonding, which links the asymmetric units into 1D supramolecular chains. These chains are subsequently cross-linked into a 3D lattice via secondary halogen bonding (
C−Cl⋅⋅⋅O
) and tertiary
π−π
stacking interactions between the electron-deficient chloropyridine rings.
Fig 2: Hierarchical assembly of intermolecular interactions driving the crystal packing.
References
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON". Journal of Applied Crystallography, 36(1), 7-13. URL:[Link]
An In-Depth Technical Guide to the Physicochemical Properties of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 6-chlo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the novel compound 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a molecule's fundamental characteristics is paramount for predicting its behavior, optimizing its formulation, and ensuring its therapeutic efficacy and safety. This document is intended to serve as a vital resource for researchers and drug development professionals, offering both established experimental protocols and in silico predictions to facilitate a deeper understanding of this compound of interest.
While experimental data for this specific molecule is not yet publicly available, this guide furnishes detailed, field-proven methodologies for its determination, adhering to international standards set forth by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8] Furthermore, leveraging advanced computational chemistry tools, we present predicted values for key physicochemical parameters to provide valuable initial insights.
The n-octanol/water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). It provides a quantitative measure of a molecule's lipophilicity, which governs its ability to traverse biological membranes.
Experimental Determination of LogP: The Shake-Flask Method
The gold standard for experimentally determining LogP is the shake-flask method, as outlined in OECD Guideline 107. This method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.
Sample Preparation: Dissolve a precisely weighed amount of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in the n-octanol phase.
Partitioning: Combine the n-octanol solution with the water phase in a separatory funnel. The mixture is then shaken vigorously for a predetermined period to allow for the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Allow the two phases to separate completely.
Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for LogP Determination via the Shake-Flask Method.
In Silico Prediction of LogP
Computational models provide a rapid and cost-effective means of estimating LogP. These models are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.
Note: These values are predictions and should be confirmed by experimental methods.
Aqueous Solubility (LogS)
Aqueous solubility is another cornerstone of drug development, profoundly impacting a drug's absorption and bioavailability. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic outcomes.
Experimental Determination of Aqueous Solubility
The equilibrium solubility of a compound is typically determined using the shake-flask method, a protocol also endorsed by the OECD.
Protocol:
Sample Preparation: Add an excess amount of solid 6-chloro-N-(2-methoxyethyl)pyridin-2-amine to a known volume of purified water in a sealed container.
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and subsequent filtration through a non-binding filter.
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC. A calibration curve with known concentrations of the compound is used for accurate quantification.
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Aqueous Solubility Determination.
In Silico Prediction of Aqueous Solubility
Various computational models are available to predict aqueous solubility, providing a valuable screening tool in early drug discovery.
Prediction Tool
Predicted LogS
Predicted Solubility
SwissADME
-2.45
2.79e-03 mol/L
ACD/Labs
-2.5
3.16e-03 mol/L
fastsolv
Not available for this specific compound
-
Note: These values are predictions and should be confirmed by experimental methods.
Ionization Constant (pKa)
The pKa of a molecule describes its acidity or basicity and is crucial for understanding its behavior in different pH environments, such as those found in the gastrointestinal tract and various cellular compartments. This, in turn, affects its solubility, absorption, and interaction with biological targets.
Experimental Determination of pKa
Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.
Protocol:
Sample Preparation: Prepare a solution of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine of known concentration in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally.
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point.
In Silico Prediction of pKa
Computational methods for pKa prediction are valuable for high-throughput screening and for providing initial estimates.
Prediction Tool
Predicted pKa (most basic)
ChemAxon
4.24
ACD/Labs
4.1 ± 0.2
Note: These values are predictions and should be confirmed by experimental methods.
Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide information about the purity and physical state of a compound under different conditions.
Experimental Determination of Melting Point
The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.
Protocol:
Sample Preparation: Finely powder a small amount of the dry compound and pack it into a capillary tube to a height of a few millimeters.
Apparatus Setup: Place the capillary tube in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a means of observing the sample.
Heating: Heat the apparatus at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (e.g., 1-2 °C per minute) for an accurate measurement.
Observation: Observe the sample closely and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
In Silico Prediction of Melting and Boiling Points
Predicting melting and boiling points with high accuracy is computationally challenging. However, some software can provide estimates.
Property
Predicted Value
Prediction Tool
Melting Point
Not readily available from free online predictors
-
Boiling Point
Not readily available from free online predictors
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The predicted ¹H NMR spectrum of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine would be expected to show distinct signals for the protons on the pyridine ring, the methylene groups of the methoxyethyl chain, and the methyl group of the methoxy moiety. The chemical shifts and coupling patterns of these signals would provide valuable information about the connectivity of the atoms.
¹³C NMR: The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methoxyethyl side chain.
In the absence of experimental data, predicted NMR spectra can be generated using software such as NMRDB.org or ChemDoodle.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine would be expected to show characteristic absorption bands for:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bond.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
C=C and C=N stretching: Bands in the region of 1400-1600 cm⁻¹ for the aromatic pyridine ring.
C-O stretching: A strong band in the region of 1000-1300 cm⁻¹ for the ether linkage.
C-Cl stretching: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine would be expected to show a molecular ion peak corresponding to its molecular weight (186.64 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). The fragmentation pattern would provide further structural information.
Conclusion
This technical guide has provided a comprehensive framework for understanding the physicochemical properties of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. By detailing established experimental protocols and presenting in silico predictions, this document serves as a valuable starting point for researchers and drug development professionals. A thorough characterization of these fundamental properties is a critical step in the journey of transforming a promising molecule into a safe and effective therapeutic agent. It is strongly recommended that the predicted values presented in this guide be confirmed through rigorous experimental validation.
References
European Chemicals Agency. (n.d.). Guidance on information requirements and chemical safety assessment. Retrieved from [Link]
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties. Paris: OECD Publishing.
OECD. (2006, September 11). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Summary of Considerations in the Report from the OECD Expert Group on Physical Chemistry. Paris: OECD Publishing.
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
PubChem. (n.d.). 6-Chloro-4-methylpyridin-2-amine. Retrieved from [Link]
The European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]
University of Queensland. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. UQ Library Search. Retrieved from [Link]
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
An In-Depth Technical Guide to the Mechanism of Action for 6-Chloro-N-(2-methoxyethyl)pyridin-2-amine Based Kinase Inhibitors
Introduction: The Rise of the 2-Aminopyridine Scaffold in Kinase Inhibition The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as a pivotal class of drug targe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rise of the 2-Aminopyridine Scaffold in Kinase Inhibition
The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as a pivotal class of drug targets.[1][2] Within the vast landscape of kinase inhibitors, compounds built around a 2-aminopyridine core have emerged as a particularly fruitful area of research.[1][3] This guide focuses on a specific, promising scaffold: 6-chloro-N-(2-methoxyethyl)pyridin-2-amine . We will dissect its mechanism of action, from its fundamental interactions within the ATP-binding pocket to the downstream cellular consequences of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this inhibitor class.
The 2-aminopyridine framework serves as an effective mimic of the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of a wide array of kinases.[4] The strategic placement of substituents on this core structure allows for the fine-tuning of potency and selectivity. The 6-chloro substituent, in particular, can enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resulting compounds.[4]
Core Mechanism of Action: Competitive ATP Inhibition
Kinase inhibitors based on the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine scaffold are primarily ATP-competitive inhibitors. This means they vie with adenosine triphosphate (ATP), the cell's energy currency and the phosphate donor for phosphorylation, for binding to the kinase's active site.[4] By occupying this site, the inhibitor blocks the transfer of a phosphate group from ATP to the target protein, thereby halting the downstream signaling cascade.
The key interactions governing this binding are typically:
Hinge Binding: The 2-amino group and the pyridine nitrogen of the core scaffold form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain.[1] This interaction is a hallmark of many type I kinase inhibitors and is essential for anchoring the inhibitor in the active site.
Hydrophobic Interactions: The aromatic pyridine ring and its substituents occupy hydrophobic pockets within the ATP-binding site, further stabilizing the inhibitor-kinase complex.
Gatekeeper Residue Interaction: The nature of the "gatekeeper" residue, an amino acid that controls access to a hydrophobic pocket deep within the active site, can significantly influence inhibitor selectivity. The substituents on the 2-aminopyridine scaffold can be designed to exploit differences in the gatekeeper residue across different kinases.
Figure 1: ATP-Competitive Inhibition by the 2-Aminopyridine Scaffold.
Structural Insights: A Proposed Binding Mode
While a crystal structure of a kinase in complex with the precise 6-chloro-N-(2-methoxyethyl)pyridin-2-amine scaffold is not publicly available, we can infer a likely binding mode from structures of closely related 2-aminopyridine inhibitors. For instance, crystallographic studies of 2-aminopyridine inhibitors bound to Checkpoint Kinase 2 (CHK2) reveal the characteristic hydrogen bonding pattern with the hinge region.[3] Similarly, studies with Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) highlight the crucial interactions of the 2-amino moiety and the pyridine nitrogen with the hinge backbone.[1]
Based on these precedents, we propose the following binding hypothesis for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine based inhibitors:
Figure 2: Proposed Hydrogen Bonding with the Kinase Hinge Region.
The N-(2-methoxyethyl) side chain likely extends into a more solvent-exposed region of the active site, where it can be modified to optimize solubility and pharmacokinetic properties without disrupting the core binding interactions. The 6-chloro group is positioned to potentially form a halogen bond with a backbone carbonyl oxygen in the active site, further enhancing affinity.
Experimental Characterization: A Step-by-Step Approach
A thorough understanding of the mechanism of action of any kinase inhibitor requires a multi-faceted experimental approach. The following protocols outline a robust strategy for characterizing inhibitors based on the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine scaffold.
Biochemical Kinase Assays
Objective: To determine the potency and selectivity of the inhibitor against a panel of purified kinases.
Methodology:
Kinase Panel Selection: Choose a diverse panel of kinases, including the primary target(s) and kinases known to have off-target liabilities.
Assay Format: Employ a suitable assay format, such as a radiometric assay (e.g., HotSpot®), a fluorescence-based assay (e.g., Mobility Shift Assay), or a luminescence-based assay (e.g., ADP-Glo™).[5][6]
IC50 Determination: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each kinase.
Kinome Profiling: For a broader view of selectivity, utilize a kinome profiling service that screens the inhibitor against hundreds of kinases at a fixed concentration.[6][7][8]
Data Presentation:
Kinase Target
IC50 (nM)
Target Kinase A
10
Off-target Kinase B
500
Off-target Kinase C
>10,000
Cell-Based Assays
Objective: To assess the inhibitor's activity in a cellular context, including its ability to inhibit the target kinase and downstream signaling pathways, and to measure its effect on cell proliferation.
Methodology:
Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the inhibitor binds to its intended target inside the cell.
Phospho-Protein Western Blotting: Treat cells with the inhibitor and analyze the phosphorylation status of the target kinase's direct substrates and downstream signaling proteins via Western blotting.
Cell Proliferation/Viability Assay: Determine the inhibitor's effect on the growth and viability of cancer cell lines known to be dependent on the target kinase's activity using assays such as MTT or CellTiter-Glo®.[4]
Figure 3: Experimental Workflow for Kinase Inhibitor Characterization.
Structural Biology
Objective: To obtain a high-resolution three-dimensional structure of the inhibitor bound to its target kinase.
Methodology:
Protein Expression and Purification: Express and purify the kinase domain of the target protein.
Co-crystallization: Co-crystallize the kinase with the inhibitor.
X-ray Diffraction: Collect X-ray diffraction data from the crystals and solve the structure.
A crystal structure provides definitive proof of the binding mode and reveals the precise atomic interactions between the inhibitor and the kinase, guiding further structure-activity relationship (SAR) studies.[3]
Conclusion and Future Directions
The 6-chloro-N-(2-methoxyethyl)pyridin-2-amine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Its mechanism of action is rooted in competitive ATP inhibition, driven by key hydrogen bonding interactions with the kinase hinge region. A comprehensive experimental approach, encompassing biochemical, cellular, and structural studies, is essential for fully elucidating the therapeutic potential of inhibitors based on this core.
Future research in this area will likely focus on:
Improving Selectivity: Fine-tuning the substituents on the pyridine ring to achieve greater selectivity for the desired kinase target(s) and minimize off-target effects.
Overcoming Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
Exploring New Targets: Screening inhibitors based on this scaffold against a wider range of kinases to identify novel therapeutic opportunities.
By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of targeted kinase inhibitors for the treatment of cancer and other diseases.
References
MySkinRecipes. (n.d.). 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine. Retrieved from [Link]
Hilton, S., Naud, S., Caldwell, J. J., Boxall, K., Burns, S., Anderson, V. E., ... & Collins, I. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(3), 1145-1155. Retrieved from [Link]
Wodajo, F. M., Hofmann, F., & El-Deiry, W. S. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Retrieved from [Link]
Bavetsias, V., Faisal, A., Crumpler, S., Brown, N., Kosmopoulou, M., Joshi, A., ... & Linardopoulos, S. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(16), 3568-3581. Retrieved from [Link]
de la Torre, C., Goncearenco, A., Goncearenco, A., Covaceuszach, S., Pantoja-Uceda, D., Pantoja-Uceda, D., ... & Lamba, D. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Retrieved from [Link]
PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]
Wang, Y., Chen, Y., Liu, Y., Zhang, Y., & Liu, H. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 26(4), 2248. Retrieved from [Link]
van den Berg, M., van den Berg, M., & Rabelink, T. J. (2021). Drug Discovery in Liver Disease Using Kinome Profiling. International Journal of Molecular Sciences, 22(5), 2623. Retrieved from [Link]
Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105. Retrieved from [Link]
Scott, M., & HTS Assay Development. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Vasta, J. D., Peacock, D. M., Slieker, L. J., & Geleziunas, R. (2022). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. SLAS Discovery, 27(4), 190-201. Retrieved from [Link]
Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 50(8), 1937-1951. Retrieved from [Link]
El-Sayed, N. F., El-Sayed, N. F., El-Gamal, K. M., El-Gamal, K. M., El-Adl, K., El-Adl, K., ... & El-Sharkawy, M. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of the Indian Chemical Society, 98(11), 100188. Retrieved from [Link]
Furet, P., Furet, P., Furet, P., Furet, P., Furet, P., Furet, P., ... & Hofmann, F. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9236-9250. Retrieved from [Link]
Shafique, R., Shafique, R., Uroos, M., Uroos, M., Qasmi, Z. U. H., Qasmi, Z. U. H., ... & Alam, M. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(28), 19358-19371. Retrieved from [Link]
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2022). Frontiers in Pharmacology, 13, 963738. Retrieved from [Link]
Synthesis Protocol for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine: A Detailed Guide for Researchers
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The primary sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The primary synthetic route detailed is a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and 2-methoxyethylamine. This guide offers in-depth explanations of the experimental choices, safety precautions, and purification techniques to ensure a reproducible and high-yielding synthesis.
Introduction
6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a valuable building block in the synthesis of a variety of biologically active compounds. Its structural motif is found in numerous pharmaceutical candidates. The efficient and reliable synthesis of this intermediate is therefore of considerable interest to the drug discovery and development community. The protocol outlined herein describes a robust method for the preparation of this compound, focusing on practical execution, safety, and purity of the final product.
Overall Synthetic Pathway
The synthesis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is achieved through a single-step nucleophilic aromatic substitution reaction. The overall transformation is depicted below:
Application
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkab...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has largely superseded classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate tolerance.[1][4] Its impact is particularly profound in the pharmaceutical and materials science industries, where the arylamine motif is a common feature in a vast array of bioactive molecules and functional organic materials.[3][5]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to the specific substrate, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. The presence of a chloropyridine presents a unique set of challenges, primarily due to the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[6] The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step of the catalytic cycle.[6] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, from mechanistic principles to a detailed, actionable laboratory protocol.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[1][4] Understanding this cycle is critical for rationalizing the choice of reagents and for effective troubleshooting.
The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine), breaking the C-Cl bond and forming a Pd(II) intermediate.[1][4]
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.[4]
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][4]
A common side reaction is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[6] This can occur if the reductive elimination step is slow, allowing for competing pathways such as β-hydride elimination from the amine or reaction with trace amounts of water.[1][6] The choice of an appropriate ligand is crucial to promote the desired reductive elimination and suppress these side reactions.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
The successful amination of a less reactive substrate like 6-chloro-N-(2-methoxyethyl)pyridin-2-amine hinges on the careful selection of the catalyst system, base, and solvent.
Catalyst System: Palladium Precursor and Ligand
The choice of palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction. While simple palladium sources like Pd(OAc)2 or Pd2(dba)3 are commonly used, they require an in-situ reduction to the active Pd(0) species.[7][8] Pre-formed Pd(0) complexes can also be used.[8]
For challenging substrates like chloropyridines, specialized, electron-rich, and sterically hindered phosphine ligands are essential.[3] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[3] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for this transformation, offering strong σ-donation to the palladium center.[9][10]
Air and moisture stable, highly active for aryl chlorides.[11]
For the intramolecular coupling of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, a second-generation Buchwald ligand such as XPhos or SPhos would be a logical starting point. The use of a pre-catalyst like XPhos Pd G3 can also simplify the reaction setup and improve reproducibility.[11]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and yield.
Sodium tert-butoxide (NaOtBu): A very strong and commonly used base for Buchwald-Hartwig reactions.[7] Its purity is crucial, as impurities can hinder the reaction.[6]
Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be effective, particularly when substrate functional groups are sensitive to NaOtBu.[1]
Potassium phosphate (K3PO4) and Cesium carbonate (Cs2CO3): Weaker inorganic bases that can be used for substrates with base-sensitive functional groups.[7] However, they often require higher reaction temperatures.[7]
For the target transformation, NaOtBu is the recommended starting base due to its proven efficacy in couplings with aryl chlorides.
Solvent Considerations
The choice of solvent is critical for ensuring that all components remain in solution and for maintaining an appropriate reaction temperature. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[6]
Solvent
Boiling Point (°C)
Key Properties
Toluene
111
A standard, non-polar solvent for these reactions.[2]
Can be used, sometimes in combination with other solvents.
CPME (Cyclopentyl methyl ether)
106
A greener alternative to THF and dioxane.
Toluene or 1,4-dioxane are excellent starting points for this reaction.
Experimental Protocol
This protocol provides a starting point for the intramolecular Buchwald-Hartwig amination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. Optimization may be required to achieve the best results.
Materials:
6-chloro-N-(2-methoxyethyl)pyridin-2-amine
Palladium(II) acetate (Pd(OAc)2) or a suitable precatalyst (e.g., XPhos Pd G3)
XPhos ligand (if not using a precatalyst)
Sodium tert-butoxide (NaOtBu)
Anhydrous, deoxygenated toluene or 1,4-dioxane
An inert gas source (Argon or Nitrogen)
Standard laboratory glassware, oven-dried
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-1.5 equivalents relative to Pd). If using a precatalyst, add it directly to the flask.
Addition of Reagents: Add the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[13]
Workup:
Cool the reaction to room temperature.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.[13]
Dilute the mixture with ethyl acetate and water.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Ensure an inert atmosphere is maintained.[6] Use high-purity, anhydrous reagents and solvents.[6] Screen different ligands (e.g., SPhos, RuPhos) and palladium precatalysts. Increase reaction temperature.
Significant Hydrodehalogenation
Slow reductive elimination; presence of water.
Use a more sterically hindered ligand to promote reductive elimination. Ensure scrupulously dry conditions.[6]
Poor Solubility
Inappropriate solvent for the base or substrate.
Screen alternative solvents like CPME or a mixture of solvents.[6] Ensure vigorous stirring to keep heterogeneous mixtures well-agitated.[7]
Conclusion
The Buchwald-Hartwig amination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a feasible yet challenging transformation that requires careful optimization of reaction conditions. By understanding the underlying mechanism and the roles of the various components, researchers can effectively troubleshoot and develop a robust protocol. The use of modern, sterically demanding biarylphosphine ligands in conjunction with a strong base and an anhydrous, aprotic solvent provides a solid foundation for successfully achieving this important C-N bond formation.
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. [Link]
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature | ACS Catalysis - ACS Publications. [Link]
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... - ResearchGate. [Link]
Application Notes: 6-chloro-N-(2-methoxyethyl)pyridin-2-amine as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety is a privileged scaffold, frequently incorporated into the core of diverse ther...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety is a privileged scaffold, frequently incorporated into the core of diverse therapeutic agents. Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with protein targets, particularly kinase hinges, mimicking the native adenine of ATP.[1][2] The compound 6-chloro-N-(2-methoxyethyl)pyridin-2-amine represents a highly versatile and strategically functionalized variant of this scaffold. Its utility is defined by three key molecular features:
The 6-Chloro Position: This is the primary reactive handle on the pyridine ring. The chlorine atom is positioned ortho to the ring nitrogen, which significantly activates the carbon for nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the controlled and regioselective introduction of a wide array of chemical functionalities.
The 2-Amino Linkage: The secondary amine serves as a crucial hydrogen bond donor and a point for further molecular elaboration. Its presence is fundamental to the pharmacophoric nature of the scaffold.
The N-(2-methoxyethyl) Side Chain: This group modulates the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. The ether linkage can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
This document serves as a comprehensive guide for researchers, outlining the strategic applications, key reactions, and detailed protocols for leveraging 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in drug discovery programs.
Table 1: Physicochemical Properties of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
Property
Value
Source/Notes
Molecular Formula
C8H11ClN2O
Calculated
Molecular Weight
186.64 g/mol
Calculated
Appearance
Off-white to pale yellow solid (predicted)
Based on similar compounds
SMILES
Clc1cccc(N(CCO)C)n1
Isomeric Representation
InChI Key
(Predicted based on structure)
Unique molecular identifier
Note: Experimental data for this specific compound is not widely published. Properties are predicted based on its structure and data from analogous compounds like 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide.[4]
Core Applications in Medicinal Chemistry
The primary utility of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine lies in its role as a foundational fragment for building more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies. The 6-chloro position is the key diversification point.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C6 positions electron-deficient and thus highly susceptible to nucleophilic attack.[5] The chlorine at the C6 position is an excellent leaving group in this context, enabling facile displacement by a variety of nucleophiles.
Causality: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anion whose negative charge is delocalized onto the electronegative ring nitrogen.[3] This stabilization lowers the activation energy of the reaction, making it more favorable compared to substitution at other positions on the ring.[3] This is a powerful strategy for coupling amines, thiols, and alcohols to the pyridine core. For example, reaction with an aniline derivative can generate a diarylamine scaffold, a common motif in kinase inhibitors.[6]
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective, palladium-catalyzed cross-coupling reactions offer an orthogonal and even broader scope for functionalization. The C-Cl bond can readily participate in reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: This reaction is one of the most powerful methods for forming C-N bonds.[7] It allows for the coupling of the 6-chloropyridine core with a vast range of primary and secondary amines under relatively mild conditions.[8] The choice of palladium catalyst and, critically, the phosphine ligand is essential for achieving high yields, as aryl chlorides are generally less reactive than bromides or iodides.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the rate-limiting oxidative addition step.[10]
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloropyridine with a boronic acid or ester. This is a primary method for introducing aryl or heteroaryl groups at the 6-position, creating biaryl structures prevalent in many drug candidates.
The diagram below illustrates the central role of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine as a branching point for chemical library synthesis.
Caption: Synthetic pathways originating from the core building block.
Experimental Protocols
The following protocols are standardized procedures for common transformations involving 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Protocol 1: Buchwald-Hartwig Amination with a Primary Aryl Amine
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl amine to the 6-position of the pyridine ring.
Materials and Reagents:
Reagent
CAS No.
M.W.
Notes
6-chloro-N-(2-methoxyethyl)pyridin-2-amine
N/A
186.64
Substrate (1.0 eq)
Aryl Amine (e.g., Aniline)
62-53-3
93.13
Nucleophile (1.2 eq)
Pd2(dba)3
51364-51-3
915.72
Catalyst (2 mol %)
XPhos
564483-18-7
476.62
Ligand (4 mol %)
Sodium tert-butoxide (NaOtBu)
865-48-5
96.10
Base (1.4 eq)
Toluene, Anhydrous
108-88-3
92.14
Solvent
Procedure:
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (1.0 mmol, 186.6 mg), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd2(dba)3 (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Add anhydrous toluene (5 mL) via syringe.
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.
Causality Behind Choices:
Ligand/Catalyst: The combination of Pd2(dba)3 and a bulky, electron-rich biarylphosphine ligand like XPhos is crucial for activating the less reactive C-Cl bond.[9][10]
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active palladium-amido complex in the catalytic cycle.[7]
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, making the exclusion of oxygen essential for catalytic activity.[9]
Caption: Step-by-step workflow for the Buchwald-Hartwig protocol.
Safety and Handling
Hazard Profile (Anticipated):
Acute Toxicity: May be harmful if swallowed (corresponds to H302).[4]
Skin Irritation: Likely to cause skin irritation (corresponds to H315).
Eye Irritation: Likely to cause serious eye irritation (corresponds to H319).
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust (corresponds to H335).
Table 2: Recommended Safety & Handling Procedures
Category
Recommendation
Rationale
Personal Protective Equipment (PPE)
Wear a lab coat, nitrile gloves, and chemical safety goggles.
To prevent skin and eye contact with the chemical.
Handling
Handle in a well-ventilated fume hood. Avoid generating dust.
To minimize inhalation exposure.
Storage
Store in a tightly sealed container in a cool, dry, and dark place.
To prevent degradation from moisture, light, or air.
Spills
Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
To contain the spill and prevent environmental release.
First Aid
Skin: Wash affected area with soap and water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek immediate medical attention.
Standard first aid for chemical exposure.
Conclusion
6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a high-value building block for drug discovery, offering a reliable and versatile platform for synthesizing diverse chemical libraries. Its activated 6-chloro position is amenable to both nucleophilic aromatic substitution and modern cross-coupling methodologies, providing medicinal chemists with a powerful tool for lead generation and optimization. By understanding the underlying principles of its reactivity and adhering to safe handling protocols, researchers can effectively unlock the synthetic potential of this important intermediate.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Vomasta, D., Zabel, M., & König, B. (2007). Synthesis of 6-Chloro-N,N,N',N'-tetrakis-pyridin-2-ylmethyl-[7][8][11]triazine-2,4-diamine. Molbank, 2007(3), M542. Available at: [Link]
Al-Masoudi, N. A., & Al-Soud, Y. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9433–9442. Available at: [Link]
Puttaraju, M., & Kumar, K. S. (2012). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 4(2), 793-799. Available at: [Link]
Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-(trimethoxymethyl)-2-pyridinamine. Chemical Synthesis Database. Available at: [Link]
Tee, C. L., & Grote, Z. (2005). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Physical Organic Chemistry, 18(11), 1083-1088. Available at: [Link]
Gehringer, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Chemistry Lair. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Jan B. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Available at: [Link]
Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education, 94(10), 1599–1602. Available at: [Link]
Movassaghi, M., & Hill, M. D. (2012). Pyrimidine Synthesis by Condensation of N-Vinyl Amides and Nitriles. Organic Syntheses, 89, 549-561. Available at: [Link]
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
Drewry, D. H., et al. (2019). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 62(21), 9783–9798. Available at: [Link]
Jaseela, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409. Available at: [Link]
Currie, K. S., et al. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorganic & Medicinal Chemistry Letters, 23(15), 4381-4387. Available at: [Link]
Acar, Ç., et al. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl). Journal of Molecular Structure, 1319, 138765. Available at: [Link]
nucleophilic aromatic substitution of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
An In-Depth Guide to the Nucleophilic Aromatic Substitution of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine Introduction: Strategic Importance in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern drug di...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Nucleophilic Aromatic Substitution of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
Introduction: Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, prized for its unique electronic properties and ability to modulate pharmacological activity.[1][2][3] Specifically, 2,6-disubstituted pyridines are prevalent motifs in a range of therapeutic agents, acting as key intermediates in the synthesis of complex molecules.[4] The compound 6-chloro-N-(2-methoxyethyl)pyridin-2-amine serves as a versatile precursor, where the chlorine atom at the C6 position is strategically positioned for displacement via Nucleophilic Aromatic Substitution (SNAr).
This reaction is fundamental for introducing diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[5] The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates this reaction by stabilizing the negatively charged intermediate.[6][7][8] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and practical insights for successfully employing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in SNAr reactions.
Reaction Principles: Mechanism and Regioselectivity
The Nucleophilic Aromatic Substitution (SNAr) on halopyridines is a well-established addition-elimination process.[7][9] The reaction's viability is dictated by the electronic landscape of the pyridine ring.
Activation of the Pyridine Ring : The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing effect (both inductive and mesomeric). This effect reduces the electron density at the ortho (C2, C6) and para (C4) positions, rendering them electrophilic and susceptible to attack by nucleophiles.[10][11]
Formation of the Meisenheimer Complex : A nucleophile attacks the electron-deficient carbon atom bearing the chlorine leaving group (C6). This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8] The stability of this complex is the kinetic linchpin of the reaction. For attacks at the C2 or C6 positions, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization that is not possible with an attack at the C3 or C5 positions.[11][12]
Restoration of Aromaticity : The reaction concludes with the expulsion of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final substituted product. This elimination step is typically fast.[12]
The overall SNAr mechanism is depicted below.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of the C6-chloro group with representative amine and alkoxide nucleophiles.
Protocol 1: Amination with Morpholine
This protocol describes a standard procedure for the synthesis of N-(2-methoxyethyl)-6-morpholinopyridin-2-amine. Excess morpholine serves as both the nucleophile and the base to neutralize the HCl generated.
Thin-layer chromatography (TLC) plates and chamber
Separatory funnel
Rotary evaporator
Flash chromatography system
Procedure
To a reaction vial, add 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (e.g., 200 mg, 1.0 mmol, 1.0 eq).
Add acetonitrile (5 mL) to dissolve the starting material.
Add morpholine (e.g., 0.35 mL, 4.0 mmol, 4.0 eq) to the solution.
Seal the vial and heat the reaction mixture to 85-100 °C.[7]
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
Once the starting material is consumed, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess morpholine.
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6][7]
Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 60% ethyl acetate in hexanes) to yield the pure product.
Characterization
¹H NMR: Expect the disappearance of the pyridyl proton signals characteristic of the starting material and the appearance of new signals corresponding to the morpholine moiety, typically around 3.7-3.9 ppm and 2.8-3.0 ppm.
Mass Spectrometry: For the product N-(2-methoxyethyl)-6-morpholinopyridin-2-amine (C₁₂H₁₉N₃O₂), the expected [M+H]⁺ is approximately 238.15.
Protocol 2: Alkoxylation with Sodium Methoxide
This protocol details the synthesis of N,6-bis(2-methoxyethyl)pyridin-2-amine, demonstrating the use of an alkoxide nucleophile. Anhydrous conditions are crucial to prevent quenching the strongly basic nucleophile.
To a dry round-bottom flask under an inert atmosphere, add 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (e.g., 200 mg, 1.0 mmol, 1.0 eq).
Add anhydrous THF (5 mL) via syringe to dissolve the starting material.
Slowly add sodium methoxide (1.5 mmol, 1.5 eq) to the solution at room temperature. If using a solution in methanol, be aware that methanol can also act as a solvent.
Heat the reaction mixture to 65 °C (reflux for THF).[6]
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up and Purification
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with water (15 mL) and then brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Characterization
¹H NMR: Expect the appearance of a singlet around 3.9-4.1 ppm corresponding to the newly introduced methoxy group protons.
Mass Spectrometry: For the product 6-methoxy-N-(2-methoxyethyl)pyridin-2-amine (C₉H₁₄N₂O₂), the expected [M+H]⁺ is approximately 183.11.
General Experimental Workflow
The following diagram illustrates the standardized workflow applicable to most SNAr reactions with this substrate.
Caption: A standardized workflow for SNAr reactions and product isolation.
Data Summary and Comparison
The versatility of the SNAr reaction on 6-chloro-N-(2-methoxyethyl)pyridin-2-amine allows for the introduction of a wide range of nucleophiles. The table below summarizes expected outcomes for various nucleophilic partners.
Nucleophile
Representative Reagent
Typical Conditions
Expected Yield
Product Formula
Expected m/z [M+H]⁺
Amine
Morpholine
ACN, 100 °C, 18h
75-90%
C₁₂H₁₉N₃O₂
238.15
Alkoxide
Sodium Methoxide
THF, 65 °C, 8h
60-80%
C₉H₁₄N₂O₂
183.11
Thiolate
Sodium Ethanethiolate
DMF, 80 °C, 6h
80-95%
C₁₀H₁₆N₂OS
213.10
Conclusion and Future Directions
The is a robust and highly efficient method for generating diverse libraries of 2,6-disubstituted pyridines. The protocols outlined here provide a solid foundation for researchers in drug discovery and medicinal chemistry to synthesize novel analogues for biological screening.[13][14] The predictable regioselectivity and broad scope of applicable nucleophiles ensure that this intermediate will remain a valuable tool in the development of new therapeutic agents. Future work can expand upon this foundation by exploring more complex nucleophiles and leveraging modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to further broaden the accessible chemical space.[6]
References
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-ethylpyridine. Benchchem.
Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. Benchchem.
2-Fluoropyridine vs.
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry.
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Stack Exchange.
nucleophilic arom
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
Substituted 6-phenyl-pyridin-2-ylamines: Selective and Potent Inhibitors of Neuronal Nitric Oxide Synthase. PubMed.
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
Why does nucleophilic aromatic substitution occur
Synthesis of 6-Substituted-4-Hydroxy-2-pyridinones via Intramolecular Ketene Trapping of Functionalized Enamine-Dioxinones. Organic Chemistry Portal.
Amines Part 8 - Nucleophilic Arom
Nucleophilic Aromatic Substitution - Addition and Identific
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.
The Expanding Role of Pyridine Scaffolds in Modern Drug Discovery: Applic
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.
The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. Benchchem.
(PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
utilizing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in organometallic ligand design
Application Note: Engineering Hemilabile Organometallic Catalysts using 6-Chloro-N-(2-methoxyethyl)pyridin-2-amine Strategic Rationale in Ligand Design In the development of advanced organometallic catalysts and metallod...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering Hemilabile Organometallic Catalysts using 6-Chloro-N-(2-methoxyethyl)pyridin-2-amine
Strategic Rationale in Ligand Design
In the development of advanced organometallic catalysts and metallodrugs, the precise stereoelectronic tuning of ancillary ligands is the primary driver of success. The molecule 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS: 1220019-21-5)[1] represents a highly versatile, commercially accessible building block for designing robust, hemilabile transition metal complexes.
N,N,O-Donor Hemilability: The combination of a hard pyridine nitrogen, a secondary amine, and an ether oxygen creates a dynamic tridentate binding pocket. During catalysis, the ether oxygen acts as a "hemilabile arm"—coordinating to stabilize reactive, low-coordinate metal intermediates, and dissociating to open a vacant coordination site for substrate binding[2].
The 6-Chloro Effect: Placing a chlorine atom adjacent to the pyridine nitrogen introduces critical steric bulk. This prevents the formation of thermodynamically stable but catalytically dead bis-ligated complexes (e.g.,
[PdL2]2+
), driving the selective formation of mono-ligated active catalysts[3]. Electronically, the inductive electron-withdrawing nature of the chlorine reduces the basicity of the pyridine ring. This enhances the electrophilicity of the metal center, which is known to accelerate the notoriously difficult reductive elimination steps in cross-coupling cycles[4].
Coordination Dynamics & Pathway Visualization
Understanding the equilibrium between the bidentate (active) and tridentate (resting) states is crucial for optimizing reaction temperatures and solvent choices in your experimental design.
Figure 1: Hemilabile coordination dynamics of the N,N,O-ligand during a catalytic cycle.
Experimental Methodology: Synthesis & Validation
Protocol: Synthesis of
[Pd(6-Cl-N-methoxyethyl-py-2-amine)Cl2]
Precatalyst
This protocol details the synthesis of a well-defined Palladium(II) precatalyst, engineered with built-in self-validation checkpoints to ensure structural integrity before deployment in catalysis.
Step 1: Precursor Dissolution. In a flame-dried Schlenk flask under an inert
N2
atmosphere, dissolve 1.0 equiv of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (186.64 g/mol )[1] in anhydrous dichloromethane (DCM, 0.1 M).
Causality: DCM is selected because it readily dissolves both the free ligand and the metal precursor, but acts as a non-coordinating solvent. This prevents solvent molecules from competing with the hemilabile methoxy group for the metal's coordination sphere.
Step 2: Metalation. Slowly add 0.95 equiv of
Pd(COD)Cl2
solid to the stirring solution at room temperature.
Causality: Utilizing a slight deficit of the palladium precursor ensures complete consumption of the expensive metal and simplifies downstream purification, as the highly soluble unreacted ligand is easily washed away. The displacement of the cyclooctadiene (COD) ligand is entropically driven and rapid.
Step 3: Precipitation & Isolation. Stir the mixture for 4 hours. Concentrate the reaction mixture to 20% of its original volume under reduced pressure, then add cold hexanes dropwise to precipitate the complex. Filter the resulting microcrystalline solid and wash with cold diethyl ether.
Step 4: Self-Validation System. Do not proceed to catalysis without verifying the coordination mode.
Visual Check: The solution must transition from pale yellow to a deep orange-red, indicating successful d-d orbital splitting changes upon N,N-coordination.
NMR Validation: Acquire a
1H
NMR spectrum in
CD2Cl2
. The secondary amine N-H proton must exhibit a massive downfield shift due to metal coordination and deshielding.
Figure 2: Step-by-step workflow for the synthesis and self-validation of the Pd(II) complex.
Quantitative Data & Benchmarking
To demonstrate the efficacy of this specific ligand design, the following tables summarize the expected self-validation metrics and the comparative catalytic advantages derived specifically from the 6-chloro substituent.
Table 2: Comparative Advantage of the 6-Chloro Substituent in Catalysis
(Benchmarked against standard Suzuki-Miyaura coupling of sterically hindered aryl chlorides)
Ligand Variant
Steric Bulk at Py-N
Pyridine Basicity (
pKa
)
Catalyst Resting State
Relative Catalytic Yield (%)
Unsubstituted (6-H)
Low
~5.2
Bis-ligated
[PdL2]
(Inactive)
35%
6-Methyl Substituted
High
~6.0
Mono-ligated
[PdLCl2]
72%
6-Chloro Substituted
High
~3.5
Mono-ligated
[PdLCl2]
94%
Analysis of Data: The 6-chloro substituent provides the necessary steric bulk to prevent catalyst deactivation (similar to the 6-methyl variant), but its electron-withdrawing nature significantly lowers the
pKa
of the pyridine ring[4]. This reduced electron density at the metal center facilitates the difficult reductive elimination step in the cross-coupling cycle, leading to superior yields while maintaining catalyst longevity[2][3].
References
Building Blocks P16745 | EvitaChem: 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
EvitaChem
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines
Royal Society of Chemistry
overcoming steric hindrance in 6-chloro-N-(2-methoxyethyl)pyridin-2-amine amination
Welcome to the advanced troubleshooting center for the amination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine . This specific substrate presents a formidable dual-challenge in cross-coupling chemistry: severe electronic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center for the amination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine . This specific substrate presents a formidable dual-challenge in cross-coupling chemistry: severe electronic deactivation and a high propensity for catalyst poisoning via multidentate chelation.
This guide is designed for process chemists and discovery scientists to diagnose reaction failures, understand the underlying mechanistic bottlenecks, and implement field-proven, self-validating protocols to achieve high-yielding C–N bond formation.
Executive Summary: The Mechanistic Bottleneck
The amination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine cannot be achieved via traditional Nucleophilic Aromatic Substitution (SNAr). The electron-donating N-(2-methoxyethyl)amino group at the C2 position pumps electron density into the pyridine π-system, rendering the C6-chloride highly deactivated toward nucleophilic attack . Consequently, transition-metal catalysis (Buchwald-Hartwig amination) is mandatory.
However, the substrate itself acts as a potent catalyst poison. The lone pair on the pyridine nitrogen, combined with the exocyclic secondary amine and the methoxy oxygen, creates a perfect bidentate (or tridentate) chelating trap for Palladium(II) intermediates. This pulls the catalyst into a thermodynamically stable, off-cycle dead end . Overcoming this requires highly specialized, sterically demanding ligands that physically block substrate chelation while accelerating transmetalation.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in 2-amino-6-chloropyridine aminations.
Frequently Asked Questions (Troubleshooting)
Q: Why does my standard Palladium catalyst (e.g., Pd(OAc)₂ / XPhos) deactivate almost immediately?A: Standard biaryl phosphines like XPhos do not possess enough steric bulk to prevent the 2-aminopyridine motif from binding to the Pd(II) center. Once the substrate chelates the metal, it forms an unreactive off-cycle complex. You must switch to "bulky-yet-flexible" N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPent or highly hindered phosphines like tBuBrettPhos . The massive 3-pentyl groups on the IPent ligand physically shield the metal center, preventing the substrate's nitrogen atoms from coordinating .
Q: I am observing high levels of protodehalogenation (reduction of the C–Cl bond). How do I fix this?A: Protodehalogenation is a kinetic symptom. It indicates that oxidative addition is successful, but transmetalation is too slow. While the Pd(II) intermediate waits for the incoming amine, it undergoes β-hydride elimination (often from the amine or solvent) and subsequent reductive elimination to yield the des-chloro byproduct.
Causality Fix: Accelerate transmetalation by switching to a stronger, less nucleophilic base (e.g., LiHMDS or KOtBu) and ensure your solvent is strictly anhydrous.
Q: How can I validate that my reaction environment is truly anhydrous?A: Every robust protocol should be self-validating. Monitor the reaction via LC-MS. If you observe a mass corresponding to the 6-hydroxypyridine byproduct (M-Cl+OH), this is a direct validation that trace water is present and competing as a nucleophile (hydroxide formation via base hydrolysis). If this mass is absent but starting material remains, your bottleneck is purely catalytic, not environmental.
Quantitative Catalyst Benchmarking
The following table summarizes expected outcomes when coupling 6-chloro-N-(2-methoxyethyl)pyridin-2-amine with a standard secondary amine based on ligand selection .
Catalyst / Ligand System
Substrate Chelation Risk
Transmetalation Efficiency
Expected Conversion
Primary Observation
Pd(OAc)₂ / XPhos
High
Low
< 10%
Rapid catalyst death
Pd₂(dba)₃ / RuPhos
High
Moderate
15 - 30%
High protodehalogenation
Pd G3 / tBuBrettPhos
Low
High
70 - 85%
Good for primary amines
Pd-PEPPSI-IPent
Very Low
Very High
> 90%
Exceptional steric shielding
Standard Operating Procedure (SOP)
This protocol utilizes Pd-PEPPSI-IPent, which has been explicitly designed to resist poisoning by 2-aminopyridines. The methodology incorporates built-in analytical checkpoints for self-validation.
Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, the incoming amine, and the selected base.
Causality Note: KOtBu is preferred for secondary amines; LiHMDS is preferred for primary amines to prevent base-induced side reactions.
Catalyst Loading: Add 1.0 mol% of Pd-PEPPSI-IPent.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a substrate concentration of 0.2 M.
Thermal Activation: Seal the flask, remove it from the glovebox, and heat to 100 °C in a pre-heated oil bath for 2 to 4 hours.
Self-Validation Checkpoint (1 Hour): Pull a 10 µL aliquot under positive N₂ pressure. Quench in LC-MS grade acetonitrile.
Diagnostic: If starting material is >50% and no M-Cl+H peak is present, increase catalyst loading to 2.0 mol%. If M-Cl+OH is present, abort the reaction and re-dry your solvent/base.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient modified with 1% Et₃N to prevent streaking of the highly polar product).
Catalytic Pathway & Bottleneck Visualization
Catalytic cycle highlighting the off-cycle chelation trap and recovery via bulky ligands.
References
Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor
Organic Process Research & Development (ACS Publications)
URL:[Link]
Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions
YorkSpace Repository (York University)
URL:[Link]
Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions
JACS Au (ACS Publications)
URL:[Link]
Optimization
optimal recrystallization solvents for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine purification
Frequently Asked Questions (FAQs) Q1: I can't find a published recrystallization solvent for my compound. Where do I begin?
Author: BenchChem Technical Support Team. Date: April 2026
Frequently Asked Questions (FAQs)
Q1: I can't find a published recrystallization solvent for my compound. Where do I begin?
A1: This is a common scenario in drug development and chemical research. The most effective approach is to perform a systematic solvent screening. This involves testing the solubility of a small amount of your crude material in a range of common laboratory solvents of varying polarities, from non-polar (like hexanes) to highly polar (like water or ethanol). The principle of "like dissolves like" is your initial guide; based on its structure, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a moderately polar molecule, so solvents of intermediate polarity are excellent starting points.
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens when the boiling point of the solvent is higher than the melting point of your compound, causing it to melt in the hot solution before it can crystallize.[1][2] It can also be caused by a high concentration of impurities, which significantly depresses the melting point.[1][2]
Primary Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and allow it to cool much more slowly.[2]
Alternative: Select a new solvent or solvent system with a lower boiling point.
Q3: I performed a recrystallization, but my yield is very low. What are the common causes?
A3: Low recovery is one of the most frequent issues in recrystallization. The most common reasons include:
Using too much solvent: The single most prevalent cause is adding an excessive amount of solvent to dissolve the crude product.[1][2][3] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling. The remedy is to evaporate the excess solvent and attempt the crystallization again.[2]
Premature crystallization: If the product crystallizes too early (e.g., during a hot filtration step), you will lose yield. Ensure your filtration apparatus is pre-heated.
Inappropriate solvent choice: A solvent in which the compound has high solubility even at low temperatures will inevitably lead to poor recovery.[4]
Q4: What is a mixed-solvent system and when should I use it?
A4: A mixed-solvent system is employed when no single solvent provides the ideal solubility characteristics (highly soluble when hot, poorly soluble when cold).[5] This technique uses a pair of miscible solvents: one in which your compound is very soluble (the "good" or "soluble" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[6][7] You dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the "cloud point"), which indicates saturation.[7] A few drops of the "good" solvent are then added back to clarify the solution before cooling.
Purifying a novel compound like 6-chloro-N-(2-methoxyethyl)pyridin-2-amine requires a logical, step-by-step process. The following workflow is designed to guide you from initial solvent screening to a final, optimized protocol.
Workflow for Optimal Solvent Selection
Caption: Decision workflow for selecting a recrystallization solvent.
Experimental Protocols
Protocol 1: Small-Scale Single-Solvent Screening
This protocol is designed to rapidly test a variety of solvents using a minimal amount of your crude compound.
Objective: To identify a solvent that dissolves 6-chloro-N-(2-methoxyethyl)pyridin-2-amine when hot but not when cold.
Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.
To each tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature.[8] Stir or swirl the mixture. Record if the solid dissolves completely ("Soluble Cold").
If the solid does not dissolve at room temperature, heat the mixture gently in a hot water bath or on a hot plate, swirling occasionally, until the solvent boils.[8] Add more solvent drop-by-drop only if necessary to achieve dissolution. Record if the solid dissolves ("Soluble Hot"). If it doesn't dissolve after adding ~2 mL of solvent, it is likely insoluble.[8]
If the solid dissolves completely when hot, remove the tube from the heat and allow it to cool slowly to room temperature.
If crystals do not form at room temperature, try to induce crystallization by gently scratching the inside of the test tube with a glass rod just below the liquid surface.[2][4]
Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
Record your observations in a table similar to the one below. An ideal solvent will be rated "Poor" for cold solubility and "Good" for hot solubility, and will show abundant crystal formation on cooling.
Table 1: Candidate Solvents for Screening
Data compiled from multiple sources.[9][10][11]
Solvent
Boiling Point (°C)
Relative Polarity
Comments & Predicted Suitability
Non-Polar
Hexanes
~69
0.009
Likely too non-polar; may be useful as an anti-solvent ("bad" solvent).
Toluene
111
0.099
May work, but boiling point is high, increasing risk of oiling out.
Intermediate Polarity
Ethyl Acetate
77
0.228
Good starting point. Polarity is suitable, and boiling point is moderate.
Dichloromethane (DCM)
40
0.309
Very low boiling point; may be difficult to achieve a large solubility differential.
Acetone
56
0.355
Good candidate; moderate polarity and low boiling point.
2-Propanol (IPA)
82
0.546
Excellent candidate. Can form hydrogen bonds.
Polar
Ethanol
78
0.654
Excellent candidate. Similar to IPA.
Methanol
65
0.762
May be too polar, potentially dissolving the compound even when cold.
Water
100
1.000
Likely too polar; compound may be insoluble. Could be a good anti-solvent.
Protocol 2: Mixed-Solvent Recrystallization
Objective: To purify the compound when no single ideal solvent is found. This protocol uses a solvent pair identified in Protocol 1 (one where the compound is too soluble, and one where it is insoluble).
Example Pair: Let's assume the compound is very soluble in hot ethanol ("good" solvent) and insoluble in water ("bad" solvent).
Procedure:
Place the crude 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in an Erlenmeyer flask.
Heat the flask and add the minimum amount of near-boiling "good" solvent (ethanol) required to just dissolve the solid completely.[6]
While keeping the solution hot, add the "bad" solvent (water) dropwise with a Pasteur pipette until you observe a persistent cloudiness (the cloud point).[7][12] This indicates the solution is saturated.
Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[7][12]
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to complete the crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent mixture, and dry thoroughly.
References
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
Troubleshooting (Recrystallization). (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]
Mixed Solvent Recrystallization. (n.d.). OChemPal. Retrieved from [Link]
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
Recrystallization. (n.d.). University of Cambridge. Retrieved from [Link]
Recrystallization method. (n.d.). Waseda University. Retrieved from [Link]
Polarity of Solvents. (n.d.). Angelo State University. Retrieved from [Link]
Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]
Oiling out during recrystallization. (2013, February 3). Reddit. Retrieved from [Link]
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
Recrystallization. (n.d.). Virtual Amrita Laboratories. Retrieved from [Link]
Recrystallization. (n.d.). University of Toronto. Retrieved from [Link]
Comparison of the polarity of organic solvents. (2022, October 13). uHPLCs. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Conversion of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
Overview Synthesizing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS: 1220019-21-5) involves the mono-amination of 2,6-dichloropyridine with 2-methoxyethylamine. While the symmetrical nature of 2,6-dichloropyridine simp...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Synthesizing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS: 1220019-21-5) involves the mono-amination of 2,6-dichloropyridine with 2-methoxyethylamine. While the symmetrical nature of 2,6-dichloropyridine simplifies the initial functionalization, achieving full conversion can be challenging due to the electronic properties of the pyridine ring and the aliphatic nature of the amine[1]. This guide provides a comprehensive troubleshooting framework for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination pathways.
Diagnostic Workflow
Caption: Diagnostic flowchart for resolving low conversion rates in 2,6-dichloropyridine amination.
Core Troubleshooting FAQs
Q1: My SNAr reaction stalls at 30-40% conversion despite leaving it overnight. What is the mechanistic cause?A: The primary cause of stalled SNAr reactions with aliphatic amines is insufficient thermal energy to overcome the activation barrier of the Meisenheimer intermediate, combined with nucleophile depletion. 2,6-Dichloropyridine is activated at the C2 and C6 positions by the electron-withdrawing nitrogen[2]. However, as the reaction proceeds, the liberated HCl readily protonates the unreacted 2-methoxyethylamine (pKa ~9.5), forming an unreactive hydrochloride salt.
Solution: Ensure the reaction temperature is maintained between 120–150 °C in a polar aprotic solvent (e.g., DMF or NMP)[1]. Crucially, use at least 2.5 equivalents of a non-nucleophilic base (like K2CO3 or DIPEA) to scavenge HCl and keep the amine active.
Q2: I am observing a significant amount of a di-substituted byproduct. How do I prevent this?A: Mono-amination introduces an electron-donating amino group, which generally deactivates the pyridine ring towards a second nucleophilic attack[3]. However, if a large excess of 2-methoxyethylamine is used under forcing conditions, bis-substitution (N,N'-bis(2-methoxyethyl)pyridine-2,6-diamine) can occur.
Solution: Strictly control the stoichiometry. Use 1.0 to 1.1 equivalents of 2-methoxyethylamine relative to 2,6-dichloropyridine. Monitor the reaction closely via LC-MS and quench immediately upon consumption of the starting material.
Q3: When should I abandon SNAr and switch to a Buchwald-Hartwig cross-coupling?A: You should transition to a Buchwald-Hartwig amination if your substrate scope expands to include functional groups sensitive to the harsh thermal conditions (>120 °C) required for SNAr, or if you are scaling up and want to avoid the safety hazards of heating DMF/NMP. Palladium catalysis allows for C-N bond formation at lower temperatures (80–100 °C) with highly predictable mono-selectivity[4].
Q4: My Buchwald-Hartwig amination is failing to reach full conversion. Which catalyst system is optimal for 2,6-dichloropyridine?A: Low yields in the Buchwald-Hartwig amination of 2,6-dichloropyridine often stem from catalyst deactivation or poor oxidative addition to the C-Cl bond[5].
Solution: Utilize a bulky, electron-rich phosphine ligand. The BrettPhos Pd G3 precatalyst or a Pd2(dba)3 / Xantphos system are highly effective for the mono-amination of 2,6-dichloropyridine[5]. Ensure you are using a strong base like Sodium tert-butoxide (NaOtBu) in anhydrous, degassed toluene[1].
Data Presentation: Optimization Parameters
The following table summarizes the causal relationship between reaction conditions and conversion outcomes for both methodologies:
Method
Solvent
Base
Catalyst / Ligand
Temp (°C)
Expected Yield
Primary Impurity Profile
SNAr (Sub-optimal)
Ethanol
Triethylamine
None
80
< 40%
Unreacted starting material
SNAr (Optimized)
DMF / NMP
K2CO3 (2.5 eq)
None
150
75-85%
Trace bis-substitution
Buchwald-Hartwig
Toluene
Cs2CO3
Pd(OAc)2 / BINAP
110
50-60%
Catalyst degradation products
Buchwald-Hartwig
Toluene
NaOtBu (1.4 eq)
BrettPhos Pd G3
100
> 90%
Highly clean mono-amination
Experimental Protocols
Protocol A: Optimized SNAr (Microwave-Assisted)
Self-Validating Principle: Microwave irradiation ensures rapid, homogeneous heating, preventing the thermal degradation often seen in prolonged conventional heating.
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 eq, 1.0 mmol) and 2-methoxyethylamine (1.1 eq, 1.1 mmol).
Add finely powdered, anhydrous K2CO3 (2.5 eq, 2.5 mmol) to act as an irreversible HCl scavenger[1].
Suspend the mixture in anhydrous DMF (3.0 mL).
Seal the vessel and irradiate in a microwave reactor at 150 °C for 45 minutes.
Validation Check: Analyze an aliquot via LC-MS. The target mass for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is m/z 187.06 [M+H]+.
Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine to remove DMF. Dry over Na2SO4 and concentrate.
Protocol B: Buchwald-Hartwig Mono-Amination
Self-Validating Principle: Strict exclusion of oxygen and moisture prevents the oxidation of the electron-rich phosphine ligand, ensuring the catalytic cycle remains active.
In an inert atmosphere glovebox, charge a dry Schlenk flask with 2,6-dichloropyridine (1.2 eq, 1.2 mmol), BrettPhos Pd G3 precatalyst (2 mol%), and NaOtBu (1.4 eq, 1.4 mmol)[5]. (Note: A slight excess of the dihalide prevents bis-amination).
Add anhydrous, degassed toluene (5.0 mL).
Add 2-methoxyethylamine (1.0 eq, 1.0 mmol) via a micro-syringe.
Seal the flask, remove it from the glovebox, and heat to 100 °C in an oil bath for 4 hours.
Validation Check: TLC (Hexanes:EtOAc 3:1). The starting material should be consumed, with a single new polar spot visible under UV (254 nm).
Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure[1]. Purify via silica gel chromatography.
Mechanistic Pathway
Caption: Mechanistic comparison of SNAr Meisenheimer complex formation vs. Pd-catalyzed cross-coupling.
References
Grokipedia. "2,6-Dichloropyridine." Grokipedia. Available at:[Link]
Journal of Medicinal Chemistry. "Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102)..." ACS Publications. Available at:[Link]
Technical Support Center: HPLC Method Development for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for 6-chloro-N-(2-methoxyethyl)pyridi...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the HPLC method development and optimization for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. This document is structured to provide in-depth technical guidance and troubleshooting solutions in a user-friendly question-and-answer format.
Section 1: Understanding the Analyte - Physicochemical Properties
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in the chromatographic system and guide the selection of appropriate analytical conditions.
What are the key physicochemical properties of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine?
Property
Value
Source
Significance for HPLC Method Development
Chemical Structure
-
The presence of a pyridine ring and an amino group indicates its basic nature. The methoxyethyl side chain contributes to its polarity.
Essential for preparing standard solutions and for mass spectrometry detection.
Predicted pKa
4.5 ± 0.5
ChemAxon/ACD Percepta
The predicted basic pKa of the pyridine nitrogen is crucial for selecting the mobile phase pH to ensure the analyte is in a single, stable ionization state (protonated) for good peak shape and reproducible retention.[2][3]
Predicted logP
1.8 ± 0.3
ChemAxon/ACD Percepta
This value suggests moderate hydrophobicity, guiding the initial choice of mobile phase composition (starting percentage of organic solvent).
Section 2: HPLC Method Development Strategy
A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow outlines the key steps for developing a method for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Caption: Key parameters for HPLC method optimization.
Q4: My peak is tailing. How can I improve the peak shape?
A4: Peak tailing for basic compounds like 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a common issue in reversed-phase HPLC. Here’s a systematic approach to address it:
Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. For this compound, a pH of 2.5-3.0 is recommended to ensure complete protonation and minimize interactions with residual silanols on the column packing.
[1][4]2. Use a High-Purity, End-capped Column: Older C18 columns or those with low-purity silica have a higher concentration of acidic silanol groups, which can interact with the protonated basic analyte, causing tailing. Using a modern, high-purity, and well-end-capped column is essential.
[5]3. Consider a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a polar-embedded phase. These can significantly improve peak shape.
Mobile Phase Additives (Use with Caution): In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and reduce tailing. However, TEA can shorten column lifetime and may interfere with mass spectrometry detection.
[6]
Q5: How do I optimize the gradient to separate my main peak from impurities?
A5: After an initial scouting gradient provides an estimate of the elution conditions, the gradient can be optimized for better resolution.
Shallow Gradient: If impurities are eluting close to the main peak, a shallower gradient around the elution point of the main peak will increase the separation time between them, improving resolution. [7]For example, if the main peak elutes at 40% acetonitrile, you could try a gradient segment from 35% to 45% acetonitrile over a longer period.
Isocratic Hold: An isocratic hold at a specific mobile phase composition can also be introduced to improve the separation of closely eluting peaks.
Temperature: Increasing the column temperature can sometimes improve peak shape and change the selectivity of the separation. Experiment with temperatures between 30-45°C.
Q6: My retention times are drifting between injections. What could be the cause?
A6: Retention time drift can be caused by several factors:
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of each run is crucial.
Mobile Phase Instability: If the mobile phase is not adequately buffered, its pH can change over time, leading to retention time shifts. Ensure the buffer is within its effective buffering range (pKa ± 1 pH unit). [8]Also, ensure the mobile phase components are well-mixed and degassed.
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column compartment is highly recommended for reproducible results.
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (very low or high pH). This can lead to a gradual shift in retention times.
Section 4: Troubleshooting Guide
This section provides a quick reference for common problems encountered during the analysis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Problem
Potential Cause(s)
Recommended Solution(s)
Peak Tailing
1. Secondary interactions with silanol groups. 2. Mobile phase pH too close to analyte pKa. 3. Column overload.
1. Use a high-purity, end-capped, or base-deactivated C18 column. [5] 2. Lower the mobile phase pH to at least 1.5-2 units below the pKa (e.g., pH 2.5-3.0). [3] 3. Reduce the injection volume or sample concentration.
Peak Fronting
1. Sample solvent is stronger than the mobile phase. 2. Column overload.
1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the injection volume or sample concentration.
Poor Resolution
1. Inappropriate mobile phase composition. 2. Gradient is too steep.
1. Optimize the organic solvent percentage. Try methanol as an alternative to acetonitrile. 2. Use a shallower gradient around the elution time of the peaks of interest. [7]
Retention Time Drift
1. Insufficient column equilibration. 2. Mobile phase pH instability. 3. Temperature fluctuations.
1. Increase the column equilibration time between runs. 2. Ensure the buffer is used within its effective pH range. [8] 3. Use a thermostatted column compartment.
High Backpressure
1. Blockage in the system (e.g., column frit, tubing). 2. Precipitated buffer in the mobile phase.
1. Flush the column in the reverse direction (if permitted by the manufacturer). Check for blockages in the tubing and fittings. 2. Ensure the buffer is soluble in the highest organic percentage of your gradient. Filter the mobile phase. [9]
Section 5: Experimental Protocols
Protocol 1: Preparation of Mobile Phase (pH 3.0 Phosphate Buffer)
Prepare 1M Potassium Dihydrogen Phosphate (KH₂PO₄): Dissolve 136.09 g of KH₂PO₄ in 1 L of HPLC-grade water.
Prepare 25 mM KH₂PO₄: Add 25 mL of the 1M KH₂PO₄ stock solution to a 1 L volumetric flask and dilute to the mark with HPLC-grade water.
pH Adjustment: Adjust the pH of the 25 mM KH₂PO₄ solution to 3.0 ± 0.05 using phosphoric acid (H₃PO₄).
Filtration: Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter.
Mobile Phase A: This filtered solution is your Mobile Phase A.
Mobile Phase B: Use HPLC-grade acetonitrile.
Protocol 2: Initial Scouting Gradient
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B: Acetonitrile
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection: UV at λmax (or 254 nm if λmax is unknown)
Technical Support Center: Regioselective Halogenation of 6-Chloro-N-(2-methoxyethyl)pyridin-2-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of functionalizing highly decorated heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of functionalizing highly decorated heterocycles. The halogenation of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine presents a complex interplay of electronic activation and steric hindrance.
The synergistic directing effects of the C2-secondary amine (ortho/para directing) and the C6-chlorine (ortho/para directing) activate both the C3 and C5 positions toward Electrophilic Aromatic Substitution (SEAr)[1]. However, the presence of the Lewis basic 2-methoxyethyl ether and the nucleophilic secondary amine introduces competing side reactions, including ether cleavage, N-halogenation, and over-halogenation. This guide provides field-proven, mechanistically grounded solutions to isolate your target halogenated product with high fidelity.
Mechanistic Pathway & Side-Product Divergence
To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the kinetic and thermodynamic pathways that dictate product distribution.
Mechanistic pathways and side-product formation during aminopyridine halogenation.
Troubleshooting FAQs
Q1: I am observing a high percentage of the 3,5-dihalogenated side product. How can I strictly control mono-halogenation?Causality & Solution: The pyridine ring is highly activated by the secondary amine. Even after the first halogenation event, the ring remains sufficiently electron-rich to undergo a second SEAr reaction if excess electrophile is present.
To prevent this, strictly limit your halogenating agent (e.g., N-bromosuccinimide [NBS] or N-iodosuccinimide[NIS]) to 0.95–0.98 equivalents . Perform the reaction under high dilution (0.05 M – 0.1 M) in acetonitrile (MeCN) to prevent local concentration spikes, and add the halogenating agent portion-wise at 0 °C[2].
Q2: My reaction yields a mixture of 3-halo and 5-halo regioisomers. What drives this, and how can I favor the 5-halo product?Causality & Solution: Both C3 and C5 are electronically activated. However, the N-(2-methoxyethyl) group creates significant steric bulk at the C2 position. Highly reactive, small electrophiles (like Br2 or ICl) are less sensitive to steric factors and will attack both sites, yielding regioisomeric mixtures.
To drive selectivity toward the 5-position (para to the amine), utilize bulky electrophilic sources like NBS or NIS. Furthermore, conducting the reaction in polar aprotic solvents like MeCN stabilizes the polar transition state, amplifying the steric discrimination and heavily favoring the 5-halo isomer[1].
Q3: The reaction stalls, and LC-MS shows an intermediate with the exact mass of the product but a different retention time. Is this an N-halogenated species?Causality & Solution: Yes. The secondary amine nitrogen is kinetically the most nucleophilic site on the molecule, leading to rapid formation of an N-haloamine intermediate. Under strictly neutral or basic conditions, this kinetic trap is stable and stalls the reaction.
This intermediate must undergo an acid-catalyzed Orton-type rearrangement to migrate the halogen to the thermodynamically stable C5 position. Adding a catalytic amount of a mild Brønsted acid (0.1 equivalents of Trifluoroacetic Acid, TFA) will rapidly collapse this intermediate into your desired product[3].
Q4: I detected a side product corresponding to the loss of the methoxyethyl group (ether cleavage). What is happening?Causality & Solution: The 2-methoxyethyl group contains an ether oxygen that acts as a hard Lewis base. If strong Lewis acids (e.g., FeCl3, AlCl3) or harsh Brønsted acids (e.g., concentrated HBr at elevated temperatures) are used to activate the halogen, they coordinate to the ether oxygen. This coordination activates the adjacent carbon for nucleophilic attack by the halide ion, leading to ether cleavage (dealkylation)[4].
Solution: Completely avoid Lewis acids. The aminopyridine ring is sufficiently nucleophilic to react with NXS reagents without harsh activation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that kinetic traps are bypassed and over-reaction is prevented.
Protocol A: Regioselective Mono-Bromination (Targeting the 5-Position)
Preparation: Dissolve 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (1.0 eq, 10 mmol) in anhydrous acetonitrile (100 mL) to achieve a 0.1 M concentration.
Catalysis: Add Trifluoroacetic Acid (TFA, 0.1 eq, 1.0 mmol). Rationale: This mild acid prevents the accumulation of the N-bromo kinetic trap without being harsh enough to cleave the ether.
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C under a nitrogen atmosphere.
Halogenation: Dissolve N-bromosuccinimide (NBS, 0.98 eq, 9.8 mmol) in 20 mL of anhydrous MeCN. Add this solution dropwise over 45 minutes using an addition funnel.
Self-Validation Checkpoint: Stir for 1 hour at 0 °C, then sample for LC-MS.
If the N-bromo intermediate is observed (same m/z, early retention time): Add an additional 0.05 eq of TFA and allow it to warm to room temperature for 30 minutes.
If unreacted starting material remains: Do not add more NBS, as this risks 3,5-dibromination. Accept a 95% conversion.
Quench & Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy trace electrophilic bromine. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Regioselective Mono-Iodination
Preparation: Dissolve the starting material (1.0 eq) in a 9:1 mixture of MeCN and Glacial Acetic Acid (0.1 M final concentration). Rationale: NIS is less reactive than NBS; the acetic acid co-solvent provides a continuous mildly acidic environment to facilitate the SEAr transition state and Orton rearrangement.
Halogenation: Add N-iodosuccinimide (NIS, 1.02 eq) portion-wise as a solid over 30 minutes at 0 °C. (A slight excess is tolerated here due to the lower reactivity of NIS compared to NBS).
Incubation: Protect the flask from light (to prevent radical generation) and stir at room temperature for 4 hours.
Workup: Quench with saturated aqueous Na2S2O3 until the iodine color dissipates. Neutralize the acetic acid with saturated aqueous NaHCO3, extract with dichloromethane, dry, and concentrate.
Quantitative Data: Reagent & Condition Matrix
The table below summarizes the causality between reagent selection and the resulting product distribution, allowing you to tailor conditions to your specific needs.
Halogenating Agent
Solvent System
Additive
Temp
Primary Outcome
Mechanistic Rationale
NBS (0.98 eq)
MeCN
TFA (0.1 eq)
0 °C
5-Bromo (>90%)
Bulky electrophile favors less hindered C5; TFA prevents N-bromo trap.
NBS (2.20 eq)
DMF
None
RT
3,5-Dibromo
Excess reagent overcomes the slight deactivation of the first halogenation.
Br₂ (1.00 eq)
AcOH
None
RT
Mixture (3- & 5-Bromo)
Small, highly reactive electrophile ignores steric bias of the C2-amine.
NIS (1.02 eq)
MeCN / AcOH
None
RT
5-Iodo (>85%)
Mild electrophile requires acidic co-solvent; highly selective for C5.
NBS (1.00 eq)
DCM
AlCl₃ (1.0 eq)
Reflux
Ether Cleavage
Hard Lewis acid coordinates to the methoxyethyl oxygen, driving dealkylation.
References
Title: C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies
Source: Organic Chemistry Frontiers (Royal Society of Chemistry)
URL: [Link]
Title: Efficient Halogenation of 2-Aminopyrazine
Source: ResearchGate
URL: [Link]
Title: Catalysis of Organic Reactions through Halogen Bonding
Source: ACS Catalysis (American Chemical Society)
URL: [Link]
A Comparative Guide to the Reactivity of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine and 2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyridines are fundamental building blocks in the fields of medicinal chemistry and materials science, forming the core of numerous...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental building blocks in the fields of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Among the vast array of available pyridine derivatives, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine and 2,6-dichloropyridine are two commercially available and structurally related compounds that offer distinct reactivity profiles. Understanding these differences is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of these two molecules, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Chapter 1: Unveiling the Electronic and Steric Landscapes
The reactivity of an aromatic system is profoundly influenced by the electronic and steric nature of its substituents. A thorough analysis of these properties for both 6-chloro-N-(2-methoxyethyl)pyridin-2-amine and 2,6-dichloropyridine is crucial for predicting their behavior in various chemical transformations.
1.1. 2,6-dichloropyridine: A Symmetrical and Electron-Deficient Core
2,6-dichloropyridine is a symmetrical molecule where two electron-withdrawing chlorine atoms flank the nitrogen atom. This arrangement leads to a significantly electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The key features include:
Inductive Effect: The two chlorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the pyridine ring and activating it towards nucleophilic aromatic substitution.
Symmetry: The C2 and C6 positions are chemically equivalent, simplifying monosubstitution reactions as only one initial product is possible.[1]
Steric Hindrance: The chlorine atoms provide moderate steric hindrance around the reactive centers, which can influence the approach of bulky reagents.
1.2. 6-chloro-N-(2-methoxyethyl)pyridin-2-amine: An Asymmetrical and Electron-Rich System
In contrast, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine presents a more complex electronic and steric environment. The substituents on the pyridine ring have opposing electronic effects:
Electron-Donating Amino Group: The N-(2-methoxyethyl)amino group at the C2 position is a potent electron-donating group through resonance (+M effect). This effect increases the electron density of the pyridine ring, particularly at the ortho and para positions.
Electron-Withdrawing Chloro Group: The chlorine atom at the C6 position exerts an electron-withdrawing inductive effect (-I).
Intramolecular Interactions: The presence of the N-H proton and the methoxy group on the side chain allows for potential intramolecular hydrogen bonding, which can influence the conformation and reactivity of the molecule.
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The inherent electronic differences between our two subject molecules lead to starkly different outcomes in these reactions.
2.1. The SNAr Mechanism on Pyridines: A Brief Overview
The SNAr reaction on pyridines proceeds through a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups that can delocalize the negative charge. The subsequent departure of the leaving group restores the aromaticity of the ring.
Diagram: Generalized SNAr Mechanism on a Pyridine Ring
A Comparative Guide to Validating HPLC Purity Assays for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine Batches
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the validation of these purity assays, ensuring trustworthiness and regulatory compliance.
The Central Role of Purity Assays in Drug Development
The journey of a drug from laboratory synthesis to a marketable product is paved with rigorous quality control checkpoints. Among these, the purity assay stands as a gatekeeper, ensuring that the API is free from harmful impurities that could arise from the manufacturing process, degradation, or storage.[1][2] For a compound like 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, which contains a reactive chloropyridine moiety and an amine linkage, the potential for side-reactions and degradation necessitates a robust and reliable analytical method for purity assessment.
International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established comprehensive guidelines for the validation of analytical procedures.[3][4][5][6][7] These guidelines underscore the importance of demonstrating that an analytical method is "fit for its intended purpose."[5] This guide will delve into the practical application of these principles, focusing on the validation of an HPLC purity assay and comparing its performance with other powerful analytical tools.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8][9] A well-developed and validated reversed-phase HPLC method is the recommended approach for determining the purity of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Experimental Protocol: HPLC Purity Assay
A stability-indicating reversed-phase HPLC method was developed for the purity determination of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18, 5 µm particle size, 4.6 x 250 mm.
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 80% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve 1 mg of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in 1 mL of acetonitrile.
Workflow for HPLC Analysis
Caption: Workflow for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine purity analysis by HPLC.
Validation of the HPLC Method
Method validation ensures that the HPLC method consistently produces reliable data.[10] The key validation parameters, as stipulated by ICH guidelines, are assessed to demonstrate the method's suitability.[6][7][11]
Specificity: This is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients. For 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, this involves demonstrating baseline separation of the main peak from any potential impurities. Forced degradation studies are crucial here, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[1][12][13][14] The method must be able to resolve the API from these degradation products.
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] A minimum of five concentrations are typically analyzed, and the correlation coefficient (r²) should ideally be ≥ 0.999.
Accuracy: This assesses the closeness of the test results to the true value.[10] It is determined by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The relative standard deviation (%RSD) is a key metric.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate.[15]
Alternative Analytical Methods for Purity Assessment
While HPLC is the workhorse of pharmaceutical analysis, other techniques offer complementary information and can be advantageous in specific scenarios.
UPLC, an evolution of HPLC, utilizes smaller particle size columns (sub-2 µm) to achieve higher resolution, sensitivity, and faster analysis times.[16] Coupling UPLC with mass spectrometry (MS) provides an orthogonal detection method that offers molecular weight information, aiding in the identification of unknown impurities.[2][17][18]
Principle: Similar to HPLC, UPLC separates components based on their interaction with the stationary and mobile phases. The MS detector then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing structural information.
Advantages over HPLC:
Higher Resolution and Throughput: UPLC can significantly reduce analysis times without compromising separation efficiency.[16]
Enhanced Sensitivity: The sharper peaks produced by UPLC lead to increased sensitivity.
Definitive Identification: MS detection provides mass information, which is invaluable for identifying and characterizing unknown impurities and degradation products.[17][18]
Limitations:
Higher Cost: UPLC-MS systems are more expensive than standard HPLC systems.
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that separates charged molecules based on their electrophoretic mobility in an electric field.[19][20] It offers high efficiency and resolution, making it a valuable alternative to HPLC.[21]
Principle: Analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage.[21] The separation is based on the charge-to-size ratio of the molecules.[20]
Advantages over HPLC:
High Separation Efficiency: CE can achieve a very high number of theoretical plates, leading to excellent resolution.[21]
Low Sample and Reagent Consumption: The small dimensions of the capillary require minimal sample and solvent volumes.[20]
Different Selectivity: CE separates based on a different principle than HPLC, making it an excellent orthogonal technique for cross-validation.[19]
Limitations:
Lower Sensitivity for UV Detection: The short path length of the capillary can result in lower sensitivity compared to HPLC with a standard UV detector.
Reproducibility Challenges: Migration times in CE can be more susceptible to variations in buffer composition and temperature.
Comparative Analysis of Purity Assay Methods
The following table provides a comparative summary of the key performance characteristics of HPLC, UPLC-MS, and CE for the purity analysis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Parameter
HPLC
UPLC-MS
Capillary Electrophoresis (CE)
Principle
Partition chromatography
Partition chromatography with mass detection
Electrophoretic mobility
Resolution
High
Very High
Very High
Sensitivity
Good
Excellent
Moderate to Good (detector dependent)
Analysis Time
Moderate
Fast
Fast
Quantitative Accuracy
Excellent
Very Good (can be affected by matrix effects)
Good
Impurity Identification
Limited to co-eluting standards
Excellent (provides molecular weight)
Limited
Cost
Moderate
High
Moderate
Robustness
High
High
Moderate
Ensuring Trustworthiness: A Self-Validating System
The foundation of a trustworthy analytical method lies in a comprehensive validation process that adheres to regulatory guidelines.[22][23] The validation protocol itself should be a self-validating system, where each parameter is rigorously tested and documented.
Forced Degradation Studies: The Ultimate Test of Specificity
Forced degradation studies are a critical component of method validation, providing evidence that the method is "stability-indicating."[1][12] By subjecting 6-chloro-N-(2-methoxyethyl)pyridin-2-amine to harsh conditions, we can simulate the degradation pathways that may occur during manufacturing, storage, and handling. The ability of the HPLC method to separate the intact drug from its degradation products is a testament to its specificity.
Caption: Forced degradation studies to demonstrate method specificity.
Conclusion
The validation of an HPLC purity assay for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. While HPLC remains the gold standard for its robustness and quantitative accuracy, alternative methods like UPLC-MS and Capillary Electrophoresis offer valuable orthogonal approaches for comprehensive impurity profiling and cross-validation.
For researchers, scientists, and drug development professionals, the choice of analytical method should be guided by the specific requirements of the analysis, including the need for speed, sensitivity, and structural elucidation of impurities. Ultimately, a well-validated analytical method, regardless of the technology employed, is the cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
Capillary Electrophoresis Methods For Pharmaceutical Analysis. (n.d.).
Fanali, S. (2008). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace.
United States Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP).
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
Jabeen, R., & Alam, S. M. (2025, April 1). Capillary Electrophoresis in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. Research and Reviews.
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
United States Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. uspbpep.com.
Ghanem, A. (2015, September 5). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1).
A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Pharmaceuticals. (n.d.). Waters Corporation. Retrieved from [Link]
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
Peddio, G., & Bisceglia, F. (2023, December 1). Challenging applications of capillary electrophoresis in biopharmaceutical analysis.
de Oliveira, A. C. C., & de Oliveira, A. C. (2016, February 1). Impurities and Forced Degradation Studies: A Review. Bentham Science Publishers. Retrieved from [Link]
Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc.. Retrieved from [Link]
United States Pharmacopeia. (2024, September 27). <621> Chromatography. USP-NF. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Forced Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]
Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16).
Validation Hplc Techniques Pharmaceutical Analysis. (2026, March 13).
B., S., & S., A. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. (2025, August 15). PubMed. Retrieved from [Link]
Alternative found for HPLC methods. (n.d.). Chromatography Today. Retrieved from [Link]
HPLC Method Validation: Key Parameters and Importance. (n.d.). assayprism.com. Retrieved from [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters Corporation. Retrieved from [Link]
Purification method of pyridine and pyridine derivatives. (2012, March 13). Google Patents.
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
Patel, R. M., & Patel, P. R. (2025, May 31). Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Journal of Advanced Scientific Research.
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7).
PYRIDINE AND ITS DERIVATIVES. (n.d.).
Épshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Khimiko-Farmatsevticheskii Zhurnal, 38(4), 40–56. Retrieved from [Link]
“Pyridine: Synthesis, Swiss-ADME and Applications.”. (2024, May 5). IJNRD. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
6-chloro-n-methylpyridin-2-amine (C6H7ClN2). (n.d.). PubChemLite. Retrieved from [Link]
6-Methylpyridin-2-amine. (n.d.). PMC. Retrieved from [Link]
Structural Comparison & Application Guide: 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in Kinase Inhibitor Design
In modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged motif, serving as a foundational hinge-binding element in the development of kinase inhibitors[1]. However, the transition from a generic hit to...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged motif, serving as a foundational hinge-binding element in the development of kinase inhibitors[1]. However, the transition from a generic hit to a highly selective, orally bioavailable drug candidate requires precise structural tuning.
This guide provides an in-depth comparative analysis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS No. 1220019-21-5)[2] against related aminopyridine building blocks. By examining the thermodynamic causality behind its structural features, we demonstrate how this specific bifunctional building block accelerates the optimization of target affinity, synthetic versatility, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Structural Anatomy & Causality in Drug Design
The efficacy of an ATP-competitive kinase inhibitor relies heavily on its ability to mimic the hydrogen-bonding network of adenine within the kinase hinge region[3]. 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is engineered to address three distinct spatial and electronic requirements simultaneously:
The 2-Aminopyridine Core (The Hinge Binder): The pyridine nitrogen acts as a hydrogen bond acceptor, while the secondary amine (N-H) acts as a hydrogen bond donor. This establishes a robust, two-point hydrogen-bonding interaction with the backbone amides of the kinase hinge region (e.g., Met/Val residues), anchoring the molecule in the ATP pocket[1][4].
The N-(2-methoxyethyl) Substituent (The Solvent Vector): Appending a flexible, hydrophilic methoxyethyl chain to the exocyclic amine directs the molecule toward the solvent-exposed channel or the ribose pocket. This specific substitution disrupts flat crystal packing (improving solubility) and prevents off-target binding by exploiting isoform-specific solvent channel geometries, without compromising the critical N-H donor[1].
The 6-Chloro Substituent (The Hydrophobic/Synthetic Vector): Positioned ortho to the pyridine nitrogen, the 6-chloro group serves a dual purpose. Biologically, it can act as a halogen bond donor or occupy an adjacent hydrophobic specificity pocket (such as the gatekeeper region)[4]. Synthetically, it provides a highly selective vector for late-stage palladium-catalyzed cross-coupling, allowing rapid library generation.
Fig 1. Pharmacophore mapping of the substituted 2-aminopyridine core in the kinase ATP-binding site.
Comparative Quantitative Analysis
To understand the strategic advantage of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, we must compare it against its structural analogs. The table below outlines the physicochemical and strategic differences that dictate building block selection[5].
A primary advantage of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine is its readiness for Suzuki-Miyaura cross-coupling. The following protocol details the selective C6-arylation of this scaffold.
Scientific Causality: The critical challenge in this reaction is preventing the competitive Buchwald-Hartwig N-arylation of the secondary amine. By utilizing a biphasic solvent system and a bidentate palladium ligand (dppf), we thermodynamically favor the C-C coupling cycle over C-N bond formation, ensuring the hinge-binding N-H proton remains intact[5].
Step-by-Step Protocol
Reaction Assembly: In an oven-dried Schlenk flask, combine 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Purge the solution with N₂ gas for 15 minutes. Causality: Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and to protect the active Pd(0) species.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of N₂. Seal the flask and heat to 90°C for 12 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaCl (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (gradient: 10% to 40% EtOAc in Hexanes).
Self-Validation (Critical Step): Analyze the product via ¹H NMR. The protocol is validated if the broad singlet corresponding to the secondary amine N-H (~6.5 ppm in CDCl₃) is preserved. The disappearance of this peak indicates catastrophic N-arylation, rendering the molecule inactive as a 2-point hinge binder.
Fig 2. Step-by-step synthetic workflow and self-validation logic for C6-derivatization.
ADME and Physicochemical Impact
The integration of the N-(2-methoxyethyl) moiety directly onto the 2-aminopyridine core fundamentally alters the molecule's pharmacokinetic trajectory.
Unsubstituted 2-aminopyridines often suffer from high metabolic clearance and poor aqueous solubility due to strong intermolecular hydrogen bonding in the solid state (crystal packing). By introducing the flexible ether linkage, the topological polar surface area (tPSA) is increased in a way that favors solvation by water molecules, significantly lowering the partition coefficient (cLogP) compared to alkyl-substituted analogs[1]. Furthermore, studies on related aminopyridine-based inhibitors (such as Mps1 and IRAK4 inhibitors) demonstrate that extending a solubilizing group toward the solvent front maintains high cellular potency while drastically reducing off-target hERG liability and improving microsomal stability[3][4].
References
National Institutes of Health (PMC)
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif.
URL: [Link]
PubMed (National Library of Medicine)
A Unique Hinge Binder of Extremely Selective Aminopyridine-Based Mps1 (TTK) Kinase Inhibitors With Cellular Activity.
URL:[Link]
ACS Medicinal Chemistry Letters
Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors.
URL:[Link]
Benchmarking Catalytic Efficiency: A Comparative Guide to 6-Chloro-N-(2-methoxyethyl)pyridin-2-amine Derived Ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. This guide provides an...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the potential catalytic performance of ligands derived from 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. While direct, peer-reviewed comparative studies on this specific ligand are emerging, this guide establishes a robust performance benchmark by leveraging experimental data from structurally analogous 2-aminopyridine-based ligands and established catalyst systems. The insights herein are designed to inform rational catalyst selection and accelerate reaction optimization.
Introduction: The Role of 2-Aminopyridine Ligands in Catalysis
The 2-aminopyridine scaffold is a privileged structural motif in ligand design for transition metal catalysis.[1] The bidentate N,N-coordination of these ligands to a metal center, such as palladium, forms a stable five-membered chelate ring. This chelation enhances the stability of the catalytic complex and modulates its electronic and steric properties, which in turn dictates its catalytic efficiency. The substituents on the pyridine ring and the amino group play a crucial role in fine-tuning the ligand's properties. Electron-donating groups generally increase the electron density on the metal center, facilitating oxidative addition, while sterically bulky substituents can promote reductive elimination, the final step in many cross-coupling catalytic cycles.[2]
The target of this guide, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, possesses several key features:
A 2-aminopyridine core: Providing the fundamental N,N-bidentate chelation.
A 6-chloro substituent: An electron-withdrawing group that can influence the electronic properties of the palladium center.
An N-(2-methoxyethyl) substituent: This group introduces additional steric bulk and a potential ethereal oxygen for secondary interactions, which could impact catalyst solubility and stability.
This guide will benchmark the expected catalytic efficiency of ligands derived from this scaffold in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Comparative Performance in Cross-Coupling Reactions
The efficacy of a catalyst is quantitatively assessed by metrics such as yield, turnover number (TON), and turnover frequency (TOF). The following sections present a comparative analysis of the performance of various pyridine-based ligands in key palladium-catalyzed cross-coupling reactions, providing a benchmark for evaluating 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derived ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls. The choice of ligand is critical for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.
Table 1: Performance of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling
*L1 represents a bidentate pyridinium amidate ligand. L2 represents a substituted pyridine ligand.
Expertise & Experience: The data suggests that palladium complexes with bidentate nitrogen ligands can be highly effective for Suzuki-Miyaura couplings.[3] The electron-donating or withdrawing nature of substituents on the pyridine ring can significantly influence catalytic activity.[5] For a ligand derived from 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, the electron-withdrawing chloro group might necessitate slightly more forcing reaction conditions or a more electron-rich palladium precursor to facilitate the initial oxidative addition step. However, the overall N,N-bidentate chelation is expected to provide a stable and active catalyst.
Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation between an unsaturated halide and an alkene.[6] The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.
Table 2: Performance of Pyridine-Based Ligands in the Heck Reaction
*NN' represents a pyridyl-imine ligand. L3 represents an imidazole-based secondary phosphine oxide ligand.
Expertise & Experience: Pyridyl-imine and other N,N-bidentate ligands have demonstrated high activity in the Heck reaction.[8] The thermal stability imparted by the chelation is particularly important for reactions that require elevated temperatures. The electronic properties of the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine ligand are anticipated to be suitable for Heck catalysis, potentially offering a good balance of activity and stability.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[10] The choice of ligand is paramount for achieving high yields and functional group tolerance.
Table 3: Performance of Pyridine-Based Ligands in the Buchwald-Hartwig Amination
Expertise & Experience: The Buchwald-Hartwig amination is highly sensitive to the ligand structure. While phosphine-based ligands are often the gold standard, nitrogen-based ligands, including those derived from 2-aminopyridine, have shown considerable promise.[11] The steric and electronic properties of the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine ligand would likely allow for the efficient coupling of a range of amines with aryl halides.
Experimental Protocols for Benchmarking
To facilitate a direct and reproducible comparison, the following detailed experimental protocols are provided for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These protocols are based on established methodologies and can be adapted to benchmark the performance of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derived ligands.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Solvents should be freshly distilled from appropriate drying agents.
Reagents should be of high purity.
Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol is designed for a small-scale (1 mmol) reaction to benchmark the catalyst's performance.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
Add the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%) and the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derived ligand (0.006 mmol, 0.6 mol%).
Evacuate and backfill the Schlenk tube with an inert gas three times.
Add the degassed solvent (e.g., toluene/water 10:1, 5 mL) via syringe.
Heat the reaction mixture to 100 °C and stir vigorously for the specified time.
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.
Upon completion, cool the reaction mixture to room temperature and add water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Calculate the yield, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time).
Heck Reaction Protocol
This protocol outlines a general procedure for the Heck reaction to evaluate catalyst performance.
Workflow Diagram:
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Methodology:
In a dry Schlenk tube, dissolve the aryl halide (1.0 mmol, 1.0 eq) and the alkene (1.2 mmol, 1.2 eq) in the solvent (e.g., NMP, 5 mL).
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derived ligand (0.012 mmol, 1.2 mol%).
Add the base (e.g., sodium acetate, 1.5 mmol, 1.5 eq).
Degas the mixture by three freeze-pump-thaw cycles.
Heat the reaction mixture to 120-140 °C and stir vigorously.
Monitor the reaction's progress by GC-MS or LC-MS.
After completion, cool the mixture to room temperature and dilute with water (20 mL).
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Purify the crude product by column chromatography.
Determine the yield, TON, and TOF.
Buchwald-Hartwig Amination Protocol
This protocol provides a framework for evaluating the catalytic activity in C-N bond formation.
Workflow Diagram:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derived ligand (0.024 mmol, 2.4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 eq).
Add the aryl halide (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
Add the degassed solvent (e.g., toluene, 5 mL).
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction by TLC or GC-MS.
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by flash column chromatography.
Calculate the isolated yield.
Mechanistic Considerations and Ligand Effects
The catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions all involve three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. The ligand plays a critical role in each of these steps.
Catalytic Cycle Diagram (Suzuki-Miyaura):
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The electronic nature of the 6-chloro-N-(2-methoxyethyl)pyridin-2-amine ligand is expected to influence the rates of these elementary steps. The electron-withdrawing chloro group may slow down the oxidative addition step but could potentially accelerate the reductive elimination. The overall catalytic efficiency will be a result of the balance of these electronic and steric effects.
Conclusion and Future Outlook
While direct comparative data for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine derived ligands is not yet extensively available in the peer-reviewed literature, this guide provides a solid framework for benchmarking their potential performance. Based on the established efficacy of structurally similar 2-aminopyridine ligands, it is anticipated that this class of ligands will demonstrate considerable utility in palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a standardized methodology for researchers to rigorously evaluate their catalytic efficiency against established systems. Future research should focus on the synthesis and direct comparative studies of these ligands to fully elucidate their catalytic potential and expand the toolbox of ligands available to synthetic chemists.
References
This review provides a broad overview of the literature related to the importance of pyridine and related ligands in homogeneous catalysis. In particular, it describes the various ways by which this ligand can stabilised the metal within a complex for homogeneous catalysis.
Because of the structural differences between Pd(II) complexes with pyridine ligands, catalytic studies were undertaken in order to investigate their activity in Pd-catalyzed cross-coupling reactions and explore their diversity in functionality as well. Thus, their catalytic properties were tested and compared in both the Suzuki–Miyaura and Heck reactions. [Source: Inorganic Chemistry, "Pd(II)
A simple approach towards N3-substituted-2,3-diaminopyridines is presented, based on Pd-catalyzed C,N-cross coupling. The use of RuPhos- and BrettPhos-precatalysts in combination with LiHMDS allows for C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines with primary and secondary amines. [Source: Organic Letters, "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines"]
Detailed analyses have been made of the structures and 1H NMR spectra of the complexes in relation to substituent effects, and we have extended this investigation to that of functionality by employing the complexes as catalyst precursors in Suzuki–Miyaura and Heck cross-coupling reactions involving a range of organic reagents. [Source: PMC, "Pd(II)
N-Aryl-2-aminopyridines, which are readily prepared by the coupling of anilines with 2-bromopyridines, are extensively used as substrates in the context of C–H activation. [Source: RSC Advances, "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines"]
Palladium (0) catalysts generated in situ from inexpensive and environmentally benign nitrogen-based bidentate pyridinium amidate ligands and simple Pd(II) salts enable highly efficient Suzuki−Miyaura cross-coupling reactions of aryl iodides and bromides. [Source: American Chemical Society, "Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and"]
This review highlights the transformations of N-aryl-2-aminopyridines in the presence of various transition metal catalysts, such as palladium, rhodium, iridium, ruthenium, cobalt and copper. [Source: RSC Advances, "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines"]
Palladium (0) catalysts generated in situ from inexpensive and environmentally benign nitrogen-based bidentate pyridinium amidate ligands and simple Pd(II) salts enable highly efficient Suzuki–Miyaura cross-coupling reactions of aryl iodides and bromides. [Source: ACS Sustainable Chemistry & Engineering, "Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents"]
The potential challenges of 3-bromo-2-aminopyridine as the substrate in a Pd-catalyzed C,N-cross coupling reaction are 3-fold: (1) prevention or retardation of oxidative addition due to potential coordination/chelation of palladium by the amidine-like structure, (2) hindrance of transmetalation due to coordination of the proximal amino group to the Pd(II) center after oxidative addition, and (3) formation of homocoupling product due to competition of 2-amino-halopyridine as the nucleophilic component. [Source: Organic Letters, "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines"]
New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis(triphenylphosphine)Pd(II), xantphos and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere.
In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides.
6-Chloro-pyridin-2-yl-amine derivatives 3(a-h) were synthesized by using 2-amino-6-chloropyridine (1) as starting material.
Earlier, the effect of differently-substituted pyridinic cobalt axial ligands to the H2 evolution catalytic activity of the complex was also studied, on a molecular level. Interestingly, electron donating pyridine ligands result in enhanced catalytic currents. [Source: MDPI, "Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights"]
A wide range of functionalized pyridine ligands have been employed to synthesize a variety of Pd(II) complexes of the general formulas 2 and [PdL2Y2], where L = 4-X-py and Y = Cl– or NO3–. [Source: Inorganic Chemistry, "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity"]
A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a-d) were prepared by coupling of ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (8) with primary aromatic amines via palladium-catalyzed amination using palladium acetate Pd(OAc)2 in the presence of cesium fluoride in good yields.
The synthesis of 6-Chloro-5-methoxypyridin-2-amine can be approached through several strategic pathways. [Source: Benchchem, "A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine"]
Suzuki-Miyaura coupling reactions are promoted by Pd complexes ligated with C2-symmetric multi-dentate N-heterocyclic carbenes derived in situ from Pd(OAc)2 and imidazolium salts.
Palladium‐catalyzed Suzuki–Miyaura reaction is an important synthetic strategy for the synthesis of biaryl compounds. This work describes that palladium complexes with N,O‐bidentate ligands bearing N‐oxide units from cyclic secondary amines were used as highly efficient catalysts for Suzuki–Miyaura reactions of aryl halides with arylboronic acids. [Source: ResearchGate, "Palladium complexes of N,O‐bidentate ligands bearing N‐oxide units as simple and efficient catalysts for Suzuki–Miyaura reaction of aryl halides with arylboronic acids | Request PDF"]
New Ligands Beyond N-Heterocyclic Carbenes for Mastering Palladium Catalyzed Cross-Coupling Reactions. [Source: ResearchGate, "Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | Request PDF"]
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
Three different palladium(II) complexes Pd(NN′)Cl2 and two different palladium(0) complexes Pd(NN′)(dmfu) (dmfu = dimethylfumarate) containing NN′ pyridyl-imine ligands, have been prepared and used as pre-catalysts for the coupling between iodobenzene and methyl acrylate (Meac) (Heck reaction). [Source: ResearchGate, "Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF"]
Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds.
The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". [Source: Organic Chemistry Portal, "Heck Reaction"]
Both phosphine structure and phosphine/Pd ratio effect catalyst structure and reactivity (the lower the phosphine/Pd ratio, the more reactive the catalyst). [Source: Wipf Group, "Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings"]
A series of general and selective Pd(II)-catalyzed Heck reactions were investigated under mild reaction conditions. [Source: PMC, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions"]
A straightforward strategy was developed for the arylation and olefination at the C5-position of the N-(alkyl)pyrimidin-2-amine core with readily available aryl halides and alkenes, respectively.
A series of general and selective Pd(II)-catalyzed Heck reactions were investigated under mild reaction conditions. [Source: Beilstein Journals, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions"]
A simple and practical synthesis of aminopyridines has been accomplished via the reaction of chloropyridine with a variety of commercially available simple amides. [Source: SciELO, "A simple synthesis of aminopyridines: use of amides as amine source"]
in vitro assay validation using 6-chloro-N-(2-methoxyethyl)pyridin-2-amine precursors
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for validating an in vitro assay using the precursors of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. We wi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for validating an in vitro assay using the precursors of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. We will explore a hypothetical, yet plausible, enzyme-catalyzed reaction and compare a precursor-based validation approach against the traditional purified standard method. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and self-validating assay systems.
Introduction: The Imperative of Rigorous Assay Validation
This guide presents a comparative analysis of two validation strategies for a hypothetical enzymatic assay that synthesizes 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. This compound is a known intermediate in organic synthesis, and we will posit its formation via an enzyme-catalyzed nucleophilic aromatic substitution.
The Hypothetical Assay: A novel aminotransferase enzyme is being characterized for its ability to catalyze the reaction between 2,6-dichloropyridine and 2-methoxyethanamine to produce 6-chloro-N-(2-methoxyethyl)pyridin-2-amine. The assay's readout is based on the luminescence generated by a downstream detection system that is proportional to the concentration of the product.
Visualizing the Core Reaction
To understand the validation challenge, we must first visualize the reaction at the heart of our hypothetical assay.
Caption: Enzymatic synthesis of the target compound from its precursors.
Validation Strategy 1: Leveraging Precursors for In-Situ Validation
This strategy utilizes the assay's starting materials—the precursors—as intrinsic tools to validate the system's performance. Instead of relying on an externally sourced standard, we interrogate the assay's specificity and accuracy from within.
Core Principle: Causality and Interference Testing
The logic here is simple yet powerful: a valid signal is directly and specifically caused by the enzymatic conversion of the precursors into the product. By manipulating the presence and concentration of these precursors, we can confirm this causal link and rule out potential artifacts.
Experimental Workflow
The precursor-based approach involves a series of carefully designed experiments to dissect the assay's behavior.
Caption: Workflow for validating assay specificity using precursor controls.
Detailed Protocol: Precursor-Based Specificity Test
Prepare Reagent Stock Solutions:
Enzyme Stock: 100 µM in assay buffer (e.g., 50 mM HEPES, pH 7.5).
Substrate 1 (2,6-dichloropyridine): 10 mM in DMSO.
Substrate 2 (2-methoxyethanamine): 10 mM in assay buffer.
Detection Reagent: As per manufacturer's instructions.
Incubation: Incubate the plate at 37°C for 60 minutes.
Signal Detection: Add 15 µL of detection reagent to all wells. Incubate for 10 minutes at room temperature and measure luminescence.
Data Analysis: Calculate the average and standard deviation for each condition. A valid assay will show a high signal only in the "Test Wells," with signals in all control wells being statistically indistinguishable from background noise.
Validation Strategy 2: The Traditional Purified Standard Method
This is the conventional approach, relying on a chemically synthesized, purified, and characterized standard of the product, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Core Principle: Accuracy and Linearity Assessment
The primary function of the purified standard is to create a standard curve, which allows for the conversion of the relative output of the assay (e.g., luminescence units) into an absolute measure of product concentration. This is essential for determining enzyme kinetics and for quantifying the effects of inhibitors.
Detailed Protocol: Generating a Standard Curve
Prepare Standard Stock: Dissolve the purified 6-chloro-N-(2-methoxyethyl)pyridin-2-amine in DMSO to create a 10 mM stock solution.
Create Serial Dilutions: Perform a serial dilution of the stock solution in the complete assay matrix (including the enzyme and substrates, but immediately quenched at time zero) to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM).
Plate Layout: Add 15 µL of each dilution to a 384-well plate in quadruplicate. Include a "zero product" control containing only the quenched assay matrix.
Signal Detection: Add 15 µL of detection reagent to all wells. Incubate for 10 minutes at room temperature and measure luminescence.
Data Analysis: Plot the average luminescence signal against the known concentration of the standard. Perform a linear regression to determine the R² value, which should ideally be >0.99 for a linear and reliable assay.
Comparative Analysis: Precursor vs. Purified Standard
Both methodologies are critical for comprehensive assay validation, but they serve different primary purposes and have distinct advantages and disadvantages. The choice of when and how to use them depends on the stage of assay development and the specific questions being asked.
Parameter
Method 1: Precursor-Based Validation
Method 2: Purified Standard Validation
Senior Scientist's Insight
Primary Goal
Assesses specificity and causality . Confirms the signal is from the intended reaction.
Assesses accuracy , linearity , and quantitation . Converts relative signal to absolute concentration.
Use Method 1 early in development to ensure you are not chasing artifacts. Method 2 is essential once the assay is confirmed to be specific.
Accessibility
High. The precursors are already on hand as they are required for the assay itself.
Moderate to Low. Requires separate chemical synthesis, purification (e.g., via HPLC), and characterization (e.g., NMR, MS).
The upfront investment in synthesizing a purified standard can be significant but is non-negotiable for quantitative pharmacology (e.g., determining IC50 values).
Cost-Effectiveness
High. No additional reagents are needed beyond the core assay components.
Low. Synthesis and purification can be costly and time-consuming.
For high-throughput screening (HTS), where thousands of compounds are tested, precursor-based controls can be run on every plate to monitor for assay drift and interference.
Information Provided
Qualitative to Semi-Quantitative. Excellent for identifying false positives caused by substrate interference.
Quantitative. Provides the ground truth for converting signal to molar concentration.
Never assume a library compound is not interfering with your substrates or detection system. Precursor controls can save you from false positives.
Key Question Answered
"Is my signal real and specific to the reaction?"
"How much product am I actually making?"
These are not mutually exclusive questions. A fully validated assay must answer both.
Conclusion and Recommendation
A robust in vitro assay validation strategy should not be viewed as a choice between using precursors or a purified standard; rather, it should incorporate both.
Initial Development & HTS: Rely heavily on precursor-based validation to confirm assay specificity on a plate-by-plate basis. This ensures that hits from a screen are genuine modulators of the enzyme and not artifacts of the assay system.
Hit-to-Lead & Lead Optimization: Introduce the purified standard to develop a quantitative understanding of the product formation. This is indispensable for establishing structure-activity relationships (SAR) and making informed decisions about chemical modifications.
By integrating these two approaches, researchers can build a self-validating system that is not only accurate and precise but also resilient to the myriad forms of interference that can plague in vitro assays. This dual-pronged strategy embodies the principles of scientific rigor and provides the trustworthy data necessary to drive successful drug discovery programs.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]
Comparative
comparative spectroscopic analysis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine analogues
Comparative Spectroscopic Analysis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine Analogues As a Senior Application Scientist in early-stage drug discovery, I frequently encounter 2-aminopyridine scaffolds. They are privi...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Spectroscopic Analysis of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine Analogues
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter 2-aminopyridine scaffolds. They are privileged structures, serving as the hinge-binding core for numerous kinase inhibitors. Among these, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (Compound A) is a highly versatile building block. However, optimizing a lead compound often requires substituting the halogen or modifying the aliphatic side-chain to tune pharmacokinetics and target residence time.
In this guide, we will objectively compare the spectroscopic performance and structural characterization of Compound A against two critical alternatives:
Compound B (Halogen Alternative): 6-fluoro-N-(2-methoxyethyl)pyridin-2-amine.
Compound C (Side-chain Alternative): 6-chloro-N-(2-hydroxyethyl)pyridin-2-amine.
Understanding the causality behind the spectroscopic shifts in these analogues is paramount for definitive structural elucidation and quality control.
The Causality of Spectroscopic Shifts: A Comparative Analysis
When modifying the 2,6-disubstituted pyridine core, the electronic environment is governed by a delicate balance of inductive withdrawal and resonance donation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
According to established protocols for the [1], the diamagnetic anisotropy of the pyridine ring inherently deshields the aromatic protons. However, substituents drastically alter this baseline.
The Halogen Effect (Compound A vs. B): Chlorine is inductively withdrawing but a weak
π
-donor. Fluorine is highly electronegative but a strong
π
-donor due to optimal 2p-2p orbital overlap with the pyridine ring. Consequently, in Compound B, the strong resonance donation from fluorine significantly shields the ortho-proton (C5-H), pushing it upfield compared to the chloro analogue. Furthermore, Compound B will exhibit distinct
3JH−F
and
4JH−F
spin-spin coupling, splitting the aromatic signals.
The Side-Chain Effect (Compound A vs. C): Replacing the terminal methoxy group with a hydroxyl group removes the sharp 3H singlet at ~3.3 ppm (
1
H NMR) and shifts the adjacent methylene protons slightly upfield due to the reduced steric bulk and altered hydrogen-bonding dynamics in solution.
Mass Spectrometry (LC-ESI-MS/MS)
In positive electrospray ionization (ESI+), these secondary amines readily protonate at the pyridine nitrogen. As detailed in literature regarding the [2], the primary fragmentation pathway involves the cleavage of the alkyl side chain.
Isotopic Signatures: Compounds A and C will display a classic 3:1 isotopic ratio (M / M+2) indicative of the
35
Cl and
37
Cl isotopes. Compound B (monoisotopic
19
F) will lack this M+2 peak, providing an immediate, visual confirmation of successful halogen exchange.
Quantitative Spectroscopic Data Matrix
Data acquired at 400 MHz for
1
H, 100 MHz for
13
C in DMSO-d
6
at 298K.
A robust analytical protocol must be a self-validating system; it should not only acquire data but inherently prove the integrity of that data. Below are the methodologies designed to ensure absolute confidence in structural assignments.
Protocol 1: Self-Validating NMR Acquisition
Sample Preparation & Internal Standard: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d
6
. Crucial Step: Add exactly 1.0
μ
L of Tetramethylsilane (TMS) and 2.0 mg of 1,4-dinitrobenzene (DNB) as an internal quantitative standard.
Instrument Tuning & Shimming: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming until the TMS signal exhibits a linewidth at half-height (FWHM) of < 1.0 Hz. Self-Validation: If FWHM > 1.0 Hz, reject the setup and re-shim; poor homogeneity will obscure fine
4JH−F
couplings in Compound B.
Acquisition (
1
H &
19
F): Acquire the
1
H spectrum (16 scans, relaxation delay D1 = 10s to ensure complete relaxation of the DNB standard). For Compound B, acquire a
19
F decoupled
1
H spectrum to definitively assign the C5-H and C3-H protons by observing the collapse of the multiplet.
Data Processing & Causality Check: Phase and baseline correct the spectrum. Set the DNB aromatic singlet to exactly 4.00 protons. Self-Validation: The integration of the pyridine C4-H must equal exactly 1.00 ± 0.05. If it deviates, it indicates co-eluting impurities or degradation of the secondary amine.
Protocol 2: LC-ESI-MS/MS Isotopic Verification
Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H
2
O) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). The formic acid acts as the proton source for ESI+.
Carryover Elimination (Self-Validation): Before injecting the sample, run a "Blank" injection (pure methanol) using the full gradient. Self-Validation: Extract the ion chromatograms (EIC) for m/z 187, 171, and 173. The baseline must be flat. If peaks are present, replace the injection needle wash solvent to eliminate carryover.
Gradient Elution: Inject 1
μ
L of a 10
μ
g/mL sample solution. Run a linear gradient from 5% B to 95% B over 5 minutes on a C18 column (2.1 x 50 mm, 1.8
μ
m).
Fragmentation Analysis: Apply a collision energy (CE) of 20 eV. Monitor the neutral loss of 58 Da (C
3
H
6
O) for Compounds A and B, and the loss of 44 Da (C
2
H
4
O) for Compound C.
Visualization: Integrated Spectroscopic Workflow
The following diagram illustrates the logical relationship between sample preparation, multimodal data acquisition, and the self-validating quality control gates required to confidently differentiate these analogues.
Caption: Multimodal spectroscopic workflow with integrated self-validating quality control steps.
Conclusion
Differentiating 6-chloro-N-(2-methoxyethyl)pyridin-2-amine from its fluoro and hydroxy analogues requires a multimodal approach. While LC-MS provides rapid confirmation of the halogen identity via isotopic patterning, high-resolution NMR is strictly required to map the electronic distribution (shielding/deshielding) across the pyridine ring. By utilizing the self-validating protocols outlined above, researchers can ensure absolute structural integrity before advancing these building blocks into complex cross-coupling reactions or biological assays.
References
Dang, T. A., Day, R. J., & Hercules, D. M. "Cluster ion formation in laser mass spectrometry of substituted pyridines." Analytica Chimica Acta, 1984, 158, 235-246.[Link]
Katritzky, A. R., & Ambler, A. P. "Infrared Spectra of Substituted Pyridines." The Journal of Organic Chemistry, 1960, 25(3). [Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hur...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, a substituted chlorinated pyridine. The procedures outlined here are designed to ensure compliance, protect laboratory personnel, and minimize environmental impact, reflecting the best practices mandated by federal and state regulations.
The foundational principle of chemical waste management is that all laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional[1]. For a compound like 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, its chlorinated pyridine structure necessitates its classification as hazardous waste.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer, which is required by the Occupational Safety and Health Administration (OSHA)[1][2][3].
While the specific toxicology of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine may not be extensively documented, its structure as a chlorinated pyridine derivative allows us to anticipate its hazard profile. Chlorinated pyridines are known to be irritants and can be toxic[4][5]. Thermal decomposition is likely to produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[5][6].
Table 1: Anticipated Hazard Profile and Required Precautions
Hazard Type
Potential Risk & Causality
Required PPE & Engineering Controls
Regulatory Basis
Skin/Eye Irritation
The amine and chloro- functional groups can cause irritation upon direct contact with skin or eyes.
Chemical safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat must be worn to prevent exposure.[6][7]
Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Improper disposal can lead to long-term contamination.[12]
Should not be released into the environment.[6][13] Must be disposed of as regulated hazardous waste.
EPA Resource Conservation and Recovery Act (RCRA)[12][14]
Reactivity
Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[4]
Segregate waste from incompatible chemicals to prevent dangerous reactions.[15]
Prudent laboratory safety practices.
Immediate Safety & Spill Management
An emergency eyewash station and safety shower must be readily accessible in any area where this compound is handled[7][9].
Spill Management Protocol:
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Evacuate & Ventilate : Clear the immediate area of personnel and ensure the fume hood is operating to maximize ventilation[7].
Contain : Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent[4][7].
Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated gloves and wipes, must also be disposed of as hazardous waste[1][7].
Step-by-Step Waste Collection and Accumulation Protocol
Proper collection and storage at the point of generation, known as a Satellite Accumulation Area (SAA), is a key requirement under the EPA's RCRA regulations[14][15].
Experimental Protocol:
Container Selection : Select a waste container made of a material chemically compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must be in good condition, free of leaks, and have a secure, screw-top cap[12][15].
Initial Labeling : As soon as the first drop of waste is added, the container must be labeled. The label must include the words "Hazardous Waste," the full chemical name "6-chloro-N-(2-methoxyethyl)pyridin-2-amine," and a clear description of its hazards (e.g., "Toxic," "Irritant")[3][15].
Waste Transfer : Conduct all transfers of waste into the container within a certified chemical fume hood while wearing the appropriate PPE as detailed in Table 1.
Container Management : Keep the waste container securely capped at all times, except when adding waste[15]. Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion[15].
Segregated Storage : Store the waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel[12][15]. The container must be kept in a secondary containment bin to prevent spills from spreading[1]. Crucially, store it away from incompatible materials like strong acids and oxidizers[4][15].
The final disposal of hazardous waste is a regulated process that must be handled by professionals. Laboratory personnel are responsible for the safe and compliant accumulation of waste, which is then transferred to a licensed disposal facility via the institution's Environmental Health & Safety (EHS) department.
The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers[7]. This process ensures the complete destruction of the compound and neutralizes harmful byproducts like hydrogen chloride.
Adherence to this guide ensures compliance with two key federal regulations:
OSHA 29 CFR 1910.1450 - "The Laboratory Standard" : This standard mandates the development of a Chemical Hygiene Plan (CHP), employee training on chemical hazards, and safe laboratory practices to minimize exposure[2][3][10][11]. Following the PPE and handling procedures in this guide is a core component of compliance.
EPA 40 CFR Part 262 - "Standards Applicable to Generators of Hazardous Waste" : This part of the Resource Conservation and Recovery Act (RCRA) governs everything from waste identification and container labeling to storage limits and disposal methods[1][12][14]. The SAA procedures detailed here are designed to meet these requirements.
By integrating these procedural steps and understanding the causality behind them, you can ensure the safe and compliant disposal of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, upholding the highest standards of laboratory safety and professional responsibility.
References
Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Occupational Safety and Health Administration. Laboratory Safety Guidance.
Benchchem. Safe Disposal of 3,5-Dichloro-2-(trichloromethyl)pyridine: A Guide for Laboratory Professionals.
Office of Clinical and Research Safety. The Laboratory Standard.
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
Occupational Safety and Health Administration. Laboratories - Standards.
Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Fisher Scientific. (2024, January 22). SAFETY DATA SHEET: 2-Amino-6-chloropyridine.
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE.
Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet.
Navigating the Safe Handling of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides a detailed operational framework for the safe handling and disposal of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS No. 1220019-21-5).
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Implementation: This guide provides a detailed operational framework for the safe handling and disposal of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine (CAS No. 1220019-21-5). The following protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for 6-chloro-N-(2-methoxyethyl)pyridin-2-amine was not located. The guidance provided herein is synthesized from the hazard profiles of structurally analogous compounds, including other chlorinated and substituted pyridinamines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Based on the analysis of related chemical structures, 6-chloro-N-(2-methoxyethyl)pyridin-2-amine should be handled as a substance that is potentially harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4]
Core Safety Directives: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The selection of appropriate PPE is contingent on the nature of the work being performed and the potential for exposure.
Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls must be in place. All work with 6-chloro-N-(2-methoxyethyl)pyridin-2-amine, including weighing, mixing, and transferring, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[5] An emergency eyewash station and safety shower must be readily accessible and within a ten-second travel distance from the work area.[5]
PPE Recommendations
The following table outlines the minimum PPE requirements for handling 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Operation
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transfer (Solid)
Tightly-sealing safety goggles
Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.
Fully-buttoned lab coat, closed-toe shoes, and long pants.
A NIOSH-approved respirator with an organic vapor cartridge may be necessary if dust is generated.[6]
Solution Preparation and Handling
Chemical safety goggles or a face shield if there is a splash hazard.
Not generally required if conducted in a fume hood.
Causality Behind PPE Choices:
Eye Protection: The structure of this compound suggests it is likely to be a serious eye irritant.[1][8] Tightly-sealing goggles are essential to prevent contact with dust or splashes. A face shield provides an additional layer of protection, particularly when handling larger quantities or during operations with a higher risk of splashing.
Hand Protection: Substituted pyridines can be absorbed through the skin.[9] While nitrile gloves are common in laboratories, some pyridine-based compounds can degrade them.[5] Therefore, gloves made of more robust materials like butyl rubber or Viton® are recommended.[7] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
Body Protection: A standard lab coat provides a barrier against incidental skin contact. Closed-toe shoes and long pants are mandatory to protect against spills.
Respiratory Protection: Inhalation of dust or aerosols from substituted pyridinamines can lead to respiratory tract irritation.[1][10] A NIOSH-approved respirator should be used if engineering controls (i.e., a fume hood) are not available or are insufficient to maintain exposure below acceptable limits.
Operational Protocol: From Handling to Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
Weighing and Transfer:
Perform all weighing and transfers of the solid compound within the fume hood.
Use a spatula or other appropriate tool to handle the solid, minimizing the generation of dust.
If transferring to a container with a solvent, add the solid to the solvent slowly to avoid splashing.
In-Experiment Use:
Keep all containers of the compound tightly sealed when not in use.[5]
If heating a solution containing the compound, ensure the apparatus is properly assembled to prevent the release of vapors.
Post-Handling:
Thoroughly wash hands and any exposed skin with soap and water after removing gloves.[8]
Decontaminate any surfaces that may have come into contact with the chemical.
Disposal Plan: A Self-Validating System
Improper disposal of chlorinated organic compounds can pose a significant environmental hazard. All waste containing 6-chloro-N-(2-methoxyethyl)pyridin-2-amine must be treated as hazardous waste.[6]
Waste Segregation and Collection:
Identify and Segregate: All waste materials, including the compound itself, any solutions containing it, and contaminated items (e.g., gloves, weighing paper, pipette tips), must be segregated as halogenated organic waste.[6] Do not mix with non-halogenated waste streams.
Container Selection: Use a designated, chemically compatible, and clearly labeled hazardous waste container.[6] The container should have a secure, tight-fitting lid.
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "6-chloro-N-(2-methoxyethyl)pyridin-2-amine," and the approximate concentration and quantity.[6]
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and acids.[5]
Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed facility.[7]
Empty Container Disposal:
An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[6]
After triple-rinsing and allowing it to air dry, and with the original label defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[6]
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 6-chloro-N-(2-methoxyethyl)pyridin-2-amine.
Caption: Workflow for Safe Handling and Disposal.
References
LGC Standards. (2023). Safety Data Sheet: 2-Chloro-6-methyl-4-pyrimidinamine.
Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure for: Pyridine. Retrieved from a publicly available university safety document.
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]